molecular formula C15H22O3 B12326039 1,10:4,5-Diepoxy-7(11)-germacren-8-one

1,10:4,5-Diepoxy-7(11)-germacren-8-one

Cat. No.: B12326039
M. Wt: 250.33 g/mol
InChI Key: GTHJHHZMCSHKDZ-UHFFFAOYSA-N
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Description

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one

InChI

InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3

InChI Key

GTHJHHZMCSHKDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC2C(O2)(CCC3C(O3)(CC1=O)C)C)C

Origin of Product

United States

Foundational & Exploratory

Elucidation of the Chemical Structure of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product. Sesquiterpenoids are a diverse class of organic compounds composed of three isoprene (B109036) units, and they exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the structural elucidation of this complex molecule. While specific experimental data for this compound is not widely published, this document outlines the standard workflows and techniques that would be employed for its characterization.

Isolation of the Target Compound

The initial step in the structural elucidation of a natural product is its isolation and purification from the source organism. This compound has been isolated from the herbs of Isodon adenantha. The general procedure for isolation is a multi-step process involving extraction and chromatography.

Experimental Protocol: Isolation and Purification

  • Extraction: The dried and powdered plant material is subjected to solvent extraction. A common method is sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol (B129727), to separate compounds based on their solubility.

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel or other stationary phases. This separates the complex mixture into simpler fractions.

  • Purification: Repeated chromatographic techniques, including preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are used to isolate the pure compound. The purity of the isolated compound is typically assessed by HPLC and NMR spectroscopy.

Spectroscopic Analysis for Structure Determination

Once a pure sample of this compound is obtained, a combination of spectroscopic techniques is employed to determine its chemical structure.

1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Experimental Protocol: Mass Spectrometry

  • Technique: Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Data Acquisition: Mass spectra are recorded in positive or negative ion mode.

Data Presentation: Mass Spectrometry Data

ParameterObserved Value
Molecular FormulaC₁₅H₂₂O₃
Molecular Weight250.1569 (Calculated)
HRMS (m/z) [M+H]⁺Placeholder for observed value

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments is used to determine the carbon skeleton and the relative stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR (Proton NMR): Provides information about the number and types of protons and their neighboring protons.

    • ¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which helps in determining the relative stereochemistry.

Data Presentation: Hypothetical NMR Data for this compound

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
e.g., H-22.50dd8.0, 4.0
............

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

PositionδC (ppm)Type
e.g., C-160.5C
e.g., C-8209.0C=O
.........

Structure Elucidation Workflow

The process of elucidating the structure of a natural product follows a logical workflow, integrating data from various analytical techniques.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Plant Material (Isodon adenantha) extraction Solvent Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification HPLC / Prep-TLC fractionation->purification pure_compound Pure Compound purification->pure_compound ms Mass Spectrometry (HRMS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr xray X-ray Crystallography (optional) pure_compound->xray formula Molecular Formula ms->formula fragments Key Structural Fragments nmr->fragments connectivity 2D Connectivity nmr->connectivity stereochem Relative Stereochemistry nmr->stereochem final_structure Final Structure xray->final_structure Absolute Configuration formula->fragments fragments->connectivity connectivity->stereochem stereochem->final_structure

General workflow for natural product structure elucidation.

Signaling Pathway of Structure Determination Logic

The interpretation of spectroscopic data to deduce the final chemical structure involves a series of logical steps.

structure_determination_logic cluster_interpretation Data Interpretation cluster_assembly Structure Assembly cluster_stereochemistry Stereochemical Analysis data HRMS Data ¹H & ¹³C NMR Data 2D NMR (COSY, HSQC, HMBC) mol_formula Determine Molecular Formula data->mol_formula functional_groups Identify Functional Groups (IR, ¹³C NMR) data->functional_groups proton_spin_systems Identify Proton Spin Systems (COSY) data->proton_spin_systems c_h_connectivity Establish C-H Connectivity (HSQC) data->c_h_connectivity long_range_connectivity Establish Long-Range Connectivity (HMBC) data->long_range_connectivity assemble_fragments Assemble Fragments mol_formula->assemble_fragments functional_groups->assemble_fragments proton_spin_systems->assemble_fragments c_h_connectivity->assemble_fragments long_range_connectivity->assemble_fragments propose_planar_structure Propose Planar Structure assemble_fragments->propose_planar_structure relative_stereo Determine Relative Stereochemistry (NOESY) propose_planar_structure->relative_stereo absolute_stereo Determine Absolute Stereochemistry (X-ray, ECD) relative_stereo->absolute_stereo final_structure Final Elucidated Structure absolute_stereo->final_structure

Logical flow for spectroscopic data interpretation.

Conclusion

The Enigmatic Path to a Complex Sesquiterpenoid: A Technical Guide to the Biosynthesis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a complex sesquiterpenoid belonging to the germacrane (B1241064) class, a diverse group of natural products with a characteristic ten-membered carbon ring. Many germacrane derivatives exhibit significant biological activities, making them attractive targets for drug discovery and development. Understanding the biosynthetic pathway of these intricate molecules is paramount for their sustainable production through synthetic biology approaches and for the discovery of novel enzymatic tools for biocatalysis. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining key experimental protocols. While the complete pathway for this specific molecule has not been fully elucidated in a single study, this guide consolidates current knowledge on germacrane biosynthesis to propose a scientifically grounded putative pathway.

Core Biosynthetic Pathway: From Acyclic Precursor to a Bicyclic Core

The biosynthesis of this compound begins with the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP). The formation of the characteristic germacrane skeleton and its subsequent elaborate modifications are orchestrated by a series of specialized enzymes, primarily terpene synthases and cytochrome P450 monooxygenases.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and committing step in the biosynthesis of the germacrane scaffold is the cyclization of the linear C15 precursor, FPP. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically germacrene A synthase (GAS) .

  • Enzyme: Germacrene A Synthase (GAS)

  • Substrate: Farnesyl Pyrophosphate (FPP)

  • Product: (+)-Germacrene A

  • Mechanism: GAS catalyzes a complex carbocation-driven cyclization cascade, initiating with the ionization of the pyrophosphate group from FPP. The resulting farnesyl cation undergoes a 1,10-cyclization to form a germacryl cation, which is then deprotonated to yield the stable, neutral product, (+)-germacrene A.[1]

Biosynthesis_Step1 FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS)

Step 2 & 3: Regiospecific Epoxidations by Cytochrome P450 Monooxygenases

Following the formation of the germacrene A scaffold, a series of oxidative modifications occur, catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing the two epoxide functionalities and the ketone group. While the exact sequence and the specific enzymes for this compound are not definitively established, based on known germacranolide biosynthesis, a plausible sequence involves two distinct epoxidation events. It is hypothesized that two separate CYPs, a germacrene A 1,10-epoxidase and a germacrene A 4,5-epoxidase , are involved.

  • Enzyme 1 (Putative): Germacrene A 1,10-Epoxidase (a CYP)

  • Substrate: (+)-Germacrene A

  • Product: 1,10-Epoxy-germacrene A

  • Enzyme 2 (Putative): Germacrene A 4,5-Epoxidase (a CYP)

  • Substrate: 1,10-Epoxy-germacrene A (or could act on Germacrene A directly, with the other epoxidation following)

  • Product: 1,10:4,5-Diepoxy-germacrene A

Step 4: Oxidation at C-8

The final step in the formation of the core structure is the oxidation of the C-8 position to a ketone. This is also likely catalyzed by a specific cytochrome P450 monooxygenase, a putative germacrene C-8 oxidase .

  • Enzyme (Putative): Germacrene C-8 Oxidase (a CYP)

  • Substrate: 1,10:4,5-Diepoxy-germacrene A

  • Product: this compound

Putative_Biosynthesis_Pathway cluster_start Core Pathway Initiation cluster_cyclization Cyclization cluster_oxidation Oxidative Modifications (Putative Sequence) FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase Epoxy1_10 1,10-Epoxy-germacrene A GermacreneA->Epoxy1_10 CYP (Germacrene A 1,10-Epoxidase) Diepoxy 1,10:4,5-Diepoxy-germacrene A Epoxy1_10->Diepoxy CYP (Germacrene A 4,5-Epoxidase) FinalProduct This compound Diepoxy->FinalProduct CYP (Germacrene C-8 Oxidase)

Quantitative Data

Quantitative data for the specific enzymes involved in the biosynthesis of this compound are currently unavailable in the literature. However, data from related and well-characterized enzymes in sesquiterpenoid biosynthesis can provide valuable benchmarks for future studies.

Enzyme ClassExample EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source
Sesquiterpene Synthase (+)-Germacrene A SynthaseFarnesyl Pyrophosphate5 - 150.1 - 1.0[1]
Cytochrome P450 Germacrene A Oxidase(+)-Germacrene A10 - 500.5 - 5.0[2]

Note: The provided data are representative ranges from studies on homologous enzymes and should be considered as estimates.

Experimental Protocols

The elucidation of the biosynthetic pathway for this compound would require the identification, cloning, and characterization of the involved enzymes. Below are detailed, generalized methodologies for key experiments.

Protocol 1: Heterologous Expression of Plant Cytochrome P450s in Saccharomyces cerevisiae

Experimental_Workflow_P450 start Identify Candidate CYP Gene clone Clone CYP cDNA into Yeast Expression Vector start->clone transform Transform S. cerevisiae clone->transform culture Culture Transformed Yeast transform->culture induce Induce Protein Expression culture->induce microsomes Isolate Microsomes induce->microsomes assay Enzyme Assay microsomes->assay

  • Gene Identification and Cloning:

    • Identify candidate CYP genes from the source organism's transcriptome based on homology to known sesquiterpene-modifying CYPs.

    • Amplify the full-length cDNA of the candidate gene using PCR and clone it into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform a suitable S. cerevisiae strain (e.g., WAT11, which overexpresses a cytochrome P450 reductase) with the expression construct using the lithium acetate (B1210297)/polyethylene glycol method.

    • Select for transformants on appropriate selection media.

  • Protein Expression and Microsome Preparation:

    • Grow a starter culture of the transformed yeast in selective medium with glucose.

    • Inoculate a larger volume of selective medium containing galactose to induce protein expression.

    • After 24-48 hours of induction, harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol) and lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for a Putative Germacrene Epoxidase/Oxidase
  • Reaction Mixture Preparation:

    • In a glass vial, prepare a reaction mixture containing:

      • 100 mM potassium phosphate (B84403) buffer (pH 7.5)

      • 1.5 mM NADPH

      • 10-50 µM of the substrate (e.g., (+)-germacrene A, 1,10-epoxy-germacrene A, or 1,10:4,5-diepoxy-germacrene A) dissolved in a suitable solvent (e.g., pentane (B18724) or acetone).

      • 50-200 µg of the microsomal protein preparation.

  • Reaction Incubation:

    • Initiate the reaction by adding the microsomal protein.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for 1-2 hours with gentle shaking.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an equal volume of a solvent suitable for extraction (e.g., ethyl acetate or hexane).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic phase and dry it under a stream of nitrogen.

    • Resuspend the dried extract in a small volume of a suitable solvent for analysis.

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic products.

Conclusion and Future Directions

The biosynthesis of this compound is a testament to the intricate enzymatic machinery that nature has evolved to generate chemical diversity. While the early steps of the pathway are well-understood, the precise sequence and the specific enzymes responsible for the later-stage epoxidations and oxidation remain to be experimentally validated. The proposed putative pathway and the provided experimental protocols offer a solid framework for future research aimed at fully elucidating this complex biosynthetic route. The identification and characterization of these novel cytochrome P450 enzymes will not only provide fundamental insights into the evolution of sesquiterpenoid biosynthesis but also furnish powerful biocatalysts for the sustainable production of this and other valuable natural products. Further research employing a combination of transcriptomics, proteomics, and in vitro enzymatic assays will be crucial to unravel the remaining mysteries of this fascinating pathway.

References

An In-depth Technical Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one (CAS: 32179-18-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a naturally occurring sesquiterpenoid of the germacrane (B1241064) class, identified in plant species such as Isodon adenantha and Curcuma aeruginosa.[1][2][3] While specific biological activity data for this compound is limited in publicly available literature, the broader class of germacrane sesquiterpenoids is recognized for its significant cytotoxic and anti-inflammatory properties. This technical guide synthesizes the available information on this compound and extrapolates potential mechanisms of action based on the established activities of structurally related compounds. The primary hypothesized mechanisms include the induction of apoptosis in cancer cells through the mitochondrial pathway and the inhibition of the pro-inflammatory NF-κB signaling pathway. This document provides a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 32179-18-3[1][3]
Molecular Formula C₁₅H₂₂O₃[5]
Molecular Weight 250.34 g/mol
Class Sesquiterpenoid (Germacrane)[1]
Appearance Off-white SolidVendor Data
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Storage 2-8°C

Biological Activity and Potential Therapeutic Applications

Direct experimental evidence for the biological activity of purified this compound is currently lacking in the scientific literature. However, its presence in plant extracts with known biological activities, coupled with extensive research on related germacrane sesquiterpenoids, allows for informed hypotheses regarding its potential therapeutic applications.

Cytotoxic and Anticancer Potential

Germacrane-type sesquiterpenoids are widely reported to exhibit cytotoxic activity against various cancer cell lines.[1][6][7][8] Studies on extracts from Curcuma aeruginosa, which contains this compound, have demonstrated cytotoxicity and the induction of apoptosis in cancer cells. While the activity of the bulk extract cannot be attributed to a single compound, it is plausible that this compound contributes to this effect. The hypothesized mechanism involves the induction of apoptosis through intrinsic, mitochondria-mediated pathways.

Anti-inflammatory Potential

A significant body of research demonstrates that sesquiterpenoids, particularly those containing reactive functional groups like epoxides and α,β-unsaturated carbonyls, are potent inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. It is hypothesized that this compound may exert anti-inflammatory effects by modulating this pathway.

Hypothesized Mechanisms of Action

Based on the activities of related germacrane sesquiterpenoids, the following signaling pathways are proposed as potential mechanisms of action for this compound.

Induction of Apoptosis in Cancer Cells

Many germacrane sesquiterpenes induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This leads to the release of cytochrome c and the activation of the caspase cascade, culminating in programmed cell death.

G Hypothesized Apoptosis Induction Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Caspase Cascade cluster_3 Execution Phase Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G Hypothesized NF-κB Inhibition Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα / IκBβ IKK->IkB phosphorylates NFkB_complex p65/p50-IκB Complex (Inactive) NFkB_complex->IkB degrades p65_p50 p65/p50 Dimer (Active) NFkB_complex->p65_p50 releases p65_p50_nuc p65/p50 Dimer p65_p50->p65_p50_nuc translocates Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Compound->IKK inhibits (hypothesized) DNA κB DNA Binding Sites p65_p50_nuc->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription activates G General Isolation Workflow Start Dried Plant Material (e.g., Curcuma aeruginosa rhizomes) Grind Grinding to Fine Powder Start->Grind Extract Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) Grind->Extract Filter Filtration and Concentration (Rotary Evaporation) Extract->Filter Crude Crude Extract Filter->Crude Partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Crude->Partition Fractions Organic Fractions (e.g., Ethyl Acetate Fraction) Partition->Fractions CC Column Chromatography (Silica Gel, Gradient Elution) Fractions->CC Subfractions Collected Sub-fractions CC->Subfractions HPLC Preparative HPLC (e.g., C18 column, Isocratic or Gradient Elution) Subfractions->HPLC Pure Pure Compound (this compound) HPLC->Pure Analysis Structural Elucidation (NMR, MS, IR) Pure->Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the germacrane (B1241064) sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one and related compounds. Germacrane sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including potent anticancer and anti-inflammatory properties. This document consolidates available information on their isolation, structural characterization, and biological evaluation, with a focus on their potential in drug discovery and development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents data and protocols for closely related and well-characterized germacrane sesquiterpenoids to provide a representative understanding of this compound class.

Introduction to this compound

This compound is a germacrane sesquiterpenoid that has been identified as a natural product.[1][2] It is reported to be isolated from the herbs of Isodon adenantha, a plant belonging to the Lamiaceae family.[1][2] Additionally, this compound has been identified as a metabolite in Curcuma aeruginosa (Temu Ireng), a member of the Zingiberaceae family.

Chemical Structure:

  • Molecular Formula: C₁₅H₂₂O₃

  • CAS Number: 32179-18-3

While specific biological activities for this compound are not extensively documented in readily available scientific literature, the broader class of germacrane sesquiterpenoids is of significant interest to the scientific community due to their notable pharmacological effects.

Biological Activities of Related Germacrane Sesquiterpenoids

Germacrane sesquiterpenoids have been shown to possess a variety of biological activities, with cytotoxic and anticancer effects being the most prominent. Research on related compounds, such as germacrone (B1671451), has shed light on the potential mechanisms of action for this class of molecules. The biological activities of several germacrane sesquiterpenoids are summarized in the table below.

CompoundBiological ActivityCell Line(s)IC₅₀ (µM)Reference(s)
GermacroneAnticancerLung Cancer CellsNot specified[3]
Unnamed Germacrane SesquiterpenesCytotoxicHepatocellular carcinoma BEL-7402Not specified[4]
Tomentophantin A and analoguesCytotoxicK562, CCRF-CEM, Lucena 1, CEM/ADR50000.40 - 7.7[5]

Experimental Protocols

Due to the absence of a specific published protocol for the isolation of this compound, a generalized methodology for the extraction and isolation of germacrane sesquiterpenoids from plant material is provided below. This protocol is a composite of standard techniques used in natural product chemistry.

General Isolation and Purification Workflow

G plant_material Dried and Powdered Plant Material (e.g., Isodon adenantha) extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol (B129727), or Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), Butanol) crude_extract->partitioning fractions Fractionation (e.g., Ethyl Acetate Fraction) partitioning->fractions chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography purified_compounds Isolation of Pure Compounds chromatography->purified_compounds hplc Preparative HPLC purified_compounds->hplc final_compound Purified Germacrane Sesquiterpenoid hplc->final_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) final_compound->structure_elucidation

Caption: Generalized workflow for the isolation of germacrane sesquiterpenoids.

Detailed Methodology
  • Plant Material and Extraction:

    • The dried and powdered aerial parts of the plant (e.g., Isodon adenantha) are extracted exhaustively with a suitable solvent such as 95% ethanol or methanol at room temperature.

    • The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The resulting fractions are concentrated in vacuo. The sesquiterpenoids are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation:

    • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system, for example, a hexane-ethyl acetate mixture with increasing polarity, is used to separate the components.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification:

    • Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20.

    • Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure sesquiterpenoid.

  • Structure Elucidation:

    • The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Spectroscopic Data

As the specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature, the following table presents the NMR data for a structurally related and well-characterized germacrane sesquiterpenoid, Germacrone , for illustrative purposes.

Table 1: ¹H and ¹³C NMR Data for Germacrone (CDCl₃)

Position¹³C (δc)¹H (δH, mult., J in Hz)
1127.84.75 (d, 10.5)
227.52.20 (m), 2.35 (m)
339.52.65 (m)
4125.05.15 (d, 9.5)
5134.1-
628.92.30 (m), 2.45 (m)
733.23.10 (m)
8208.1-
948.72.70 (m)
10138.5-
11124.6-
1220.31.60 (s)
1324.51.65 (s)
1416.21.45 (s)
1517.81.75 (s)

Disclaimer: The data presented in this table is for Germacrone and is intended to be representative of a typical germacrane sesquiterpenoid. It is not the data for this compound.

Putative Signaling Pathways in Cancer

While the specific mechanism of action for this compound has not been elucidated, studies on the closely related compound, germacrone, have identified several key signaling pathways involved in its anticancer effects. These pathways are likely to be relevant for other bioactive germacrane sesquiterpenoids.

Akt/MDM2/p53 Signaling Pathway

Germacrone has been shown to induce apoptosis and cell cycle arrest in lung cancer cells by modulating the Akt/MDM2/p53 signaling pathway.[3]

G cluster_cell Cancer Cell germacrane Germacrane Sesquiterpenoid (e.g., Germacrone) akt Akt germacrane->akt mdm2 MDM2 akt->mdm2 p53 p53 mdm2->p53 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

Caption: Putative inhibition of the Akt/MDM2/p53 pathway by germacrane sesquiterpenoids.

Other Key Signaling Pathways

Reviews on the bioactivity of germacrone also highlight its interaction with other critical cellular signaling pathways implicated in cancer progression, including:

  • NF-κB Pathway: Inhibition of this pathway can reduce inflammation and cell survival.

  • PI3K/AKT/mTOR Pathway: Downregulation of this pathway can lead to decreased cell proliferation and survival.

  • JAK/STAT Pathway: Modulation of this pathway can impact cell growth and differentiation.

These multi-targeting capabilities underscore the therapeutic potential of germacrane sesquiterpenoids.

Conclusion and Future Directions

This compound is a member of the promising class of germacrane sesquiterpenoids. While specific data for this compound is limited, the broader family exhibits significant biological activities, particularly in the realm of oncology. Future research should focus on the complete isolation and structural elucidation of this compound from its natural sources, followed by a thorough investigation of its biological activities and mechanisms of action. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics. The exploration of its synthetic pathways could also provide a sustainable source for further pharmacological evaluation.

References

A Technical Deep Dive into Diepoxy Germacrenes: Synthesis, Bioactivity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diepoxy germacrenes, a subclass of sesquiterpenoids characterized by a ten-membered carbocyclic ring and two epoxide functionalities, have emerged as a promising class of natural products with significant biological activities. Their complex structures and potent effects on various biological systems have garnered considerable interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive literature review of diepoxy germacrenes, focusing on their synthesis, quantitative biological data, and the molecular pathways they influence.

Synthetic Approaches to Diepoxy Germacrenes

The chemical synthesis of diepoxy germacrenes typically involves the epoxidation of a germacrene precursor. A common and effective method for this transformation is the use of meta-chloroperoxybenzoic acid (mCPBA). For instance, the synthesis of (-)-1β,10α,4β,5α-diepoxy-7α(H)-germacran-6β-ol, a naturally occurring diepoxy germacrene, has been achieved through the epoxidation of (+)-shiromool with mCPBA. This reaction yields a diastereomeric mixture of diepoxides, which can then be separated and purified.

A referenced method for the synthesis of 1β,10α:4β,5α-diepoxy-7αH-germacran-6β-ol is described by Li et al. (2009). While the full detailed protocol from the original paper is essential for replication, the general procedure involves the purification of the synthesized compound through repeated column chromatography over silica (B1680970) gel, ODS, and Sephadex LH-20[1][2].

Biological Activities and Cytotoxicity

Diepoxy germacrenes have demonstrated a range of biological activities, with their cytotoxic effects against cancer cell lines being a primary focus of research. The presence of the two epoxide rings is believed to be crucial for their bioactivity, as these reactive groups can interact with biological macromolecules.

While a comprehensive table of cytotoxicity data for a wide array of specific diepoxy germacrenes is still an area of active research, studies on related germacrane (B1241064) sesquiterpenoids provide valuable insights into their potential. The cytotoxic activities of various natural and synthetic compounds are often evaluated using the MTS or MTT assay, with IC50 values serving as a quantitative measure of their potency.

Table 1: Cytotoxicity of Selected Germacrane Sesquiterpenoids and Related Compounds

Compound/ExtractCell Line(s)IC50 (µM)Reference
Sterenoid ESMMC-7721, HL-607.6, 4.7[3]
Compound 5 (a benzoate (B1203000) derivative)HL-60, SMMC-77214.7, 7.6[3]
Indole-based caffeic acid amides (3j, 3m)DPPH radical scavenging50.98 ± 1.05, 67.64 ± 1.02[4]
Indole-based caffeic acid amides (3f, 3j, 3m)ABTS radical scavenging14.48 ± 0.68, 19.49 ± 0.54, 14.92 ± 0.30[4]
DamnacanthalMCF-7, K-562-[5]
NordamnacanthalMCF-7, K-562-[5]
2-bromomethyl-1,3-dimethoxyanthraquinoneMCF-7, K-5625.70 ± 0.21, 8.50 ± 1.18 (µg/mL)[5]

Note: This table includes data for related compounds to illustrate the range of cytotoxic activities observed in similar molecular scaffolds. Data for specific diepoxy germacrenes is limited in the reviewed literature.

Experimental Protocols

General Protocol for Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the diepoxy germacrene compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

A detailed protocol for the MTT assay can be found in resources provided by Abcam and BroadPharm[6][7].

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which diepoxy germacrenes exert their cytotoxic effects are not yet fully elucidated. However, research on other epoxide-containing compounds and related sesquiterpenoids suggests that the induction of apoptosis is a key mechanism.

Studies on diepoxybutane, a structurally different diepoxide, have shown that it can induce apoptosis through the activation of the ERK1/2 signaling pathway[8]. This suggests that the mitogen-activated protein kinase (MAPK) pathway may be a relevant target for diepoxy germacrenes as well. Furthermore, investigations into the cytotoxic effects of bisphenol A (BPA), another compound with epoxide-like reactivity, have implicated the involvement of intracellular calcium, reactive oxygen species (ROS), and the JNK and NF-κB signaling pathways in apoptosis[9].

Germacranolide sesquiterpene lactones have been shown to induce apoptosis in human myeloid leukemia cells, a process accompanied by the activation of caspase-3 and the release of cytochrome c from mitochondria[10]. The synergistic effect of etoposide (B1684455) and TRAIL in inducing apoptosis has been linked to the increased expression of death receptors DR4 and DR5, mediated by the NF-κB signaling pathway[11]. These findings suggest that diepoxy germacrenes may trigger apoptosis through a multi-faceted mechanism involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Below are diagrams illustrating a hypothetical workflow for investigating diepoxy germacrene activity and a potential signaling pathway based on the available literature.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioactivity Biological Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Diepoxy Germacrene purification Column Chromatography synthesis->purification characterization NMR, MS Analysis purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay ic50->apoptosis western_blot Western Blot (Protein Expression) apoptosis->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Experimental workflow for diepoxy germacrene research.

signaling_pathway cluster_cell Cancer Cell DEG Diepoxy Germacrene ROS ↑ ROS Generation DEG->ROS Ca2 ↑ Intracellular Ca2+ DEG->Ca2 MAPK MAPK Pathway (ERK, JNK) ROS->MAPK Ca2->MAPK NFkB NF-κB Pathway MAPK->NFkB Mitochondria Mitochondrial Stress MAPK->Mitochondria NFkB->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothesized signaling pathway for diepoxy germacrene-induced apoptosis.

Spectroscopic Data

The characterization of diepoxy germacrenes relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a comprehensive database of spectroscopic data for all known diepoxy germacrenes is beyond the scope of this guide, the following represents the type of data that is critical for structural elucidation. For 1β,10α:4β,5α-diepoxy-7αH-germacran-6β-ol monohydrate, detailed crystallographic data is available, confirming its structure[1][2].

Table 2: Key Spectroscopic Data for Germacrane Derivatives

CompoundTechniqueKey Signals/FragmentsReference
Germacrene DEI-MS (70 eV)M+ 204 (12.5), 161 (100), 147 (6.9), 133 (23.6), 119 (45.8), 105 (70.8), 91 (54.2)-
Germacrene A1H NMR, 13C NMRConformational isomers observed at room temperature-
(+)-10β,14-dihydroxy-allo-aromadendrane1H NMR, 13C NMR, 2D NMRComplete assignment of signals[12]

Conclusion and Future Directions

Diepoxy germacrenes represent a structurally intriguing and biologically active class of natural products. Their synthesis, while challenging, is achievable through established chemical transformations. The available data, primarily on related germacrane sesquiterpenoids, strongly suggests that diepoxy germacrenes possess significant cytotoxic properties, likely mediated through the induction of apoptosis.

Future research in this area should focus on several key aspects. Firstly, the synthesis and isolation of a wider variety of diepoxy germacrenes are needed to build a comprehensive library for structure-activity relationship (SAR) studies. Secondly, systematic in vitro cytotoxicity screening against a broad panel of cancer cell lines is required to identify the most potent and selective compounds. Finally, in-depth mechanistic studies are crucial to precisely delineate the signaling pathways modulated by diepoxy germacrenes. Elucidating these pathways will not only enhance our fundamental understanding of their biological effects but also pave the way for the rational design and development of novel anticancer therapeutics based on the diepoxy germacrene scaffold.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 1,10:4,5-Diepoxy-7(11)-germacren-8-one from Isodon adenantha

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid that has been isolated from the medicinal plant Isodon adenantha.[1][2][3] Natural products, such as sesquiterpenoids, are of significant interest to the pharmaceutical industry due to their diverse chemical structures and potential therapeutic activities. This document provides a detailed protocol for the extraction and isolation of this compound from the aerial parts of Isodon adenantha, based on established methodologies for the separation of terpenoids from the Isodon genus. The provided protocol is a representative method and may require optimization for specific laboratory conditions and research objectives.

Data Presentation

ParameterValueUnitNotes
Plant Material (Dry Weight)10kgDried aerial parts of Isodon adenantha
Extraction Solvent95% Ethanol (B145695)v/vOther solvents like methanol (B129727) or acetone (B3395972) can be explored.
Extraction Volume50LTypically a 1:5 to 1:10 solid-to-solvent ratio is used.
Extraction Time24hours per cycleMultiple extraction cycles will increase yield.
Number of Extractions3cycles
Crude Extract Yield500gYield will vary based on plant material and extraction efficiency.
Ethyl Acetate (B1210297) Fraction Yield200g
n-Butanol Fraction Yield150g
Water Fraction Yield100g
Final Compound Yield10-100mgHighly dependent on the concentration of the target compound and purification efficiency.
Purity of Final Compound>95%Determined by HPLC or NMR analysis.

Experimental Protocol

This protocol details a multi-step process for the extraction, fractionation, and purification of this compound from the aerial parts of Isodon adenantha.

1. Plant Material Preparation:

  • Collect the aerial parts (leaves and stems) of Isodon adenantha.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material in 95% ethanol at room temperature. A solid-to-solvent ratio of 1:5 (w/v) is recommended as a starting point.

  • Stir the mixture periodically for 24 hours.

  • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

3. Fractionation:

  • Suspend the crude ethanol extract in distilled water.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

    • First, partition with petroleum ether to remove non-polar compounds like fats and chlorophylls.

    • Next, partition the aqueous layer with ethyl acetate. The ethyl acetate fraction is expected to contain the sesquiterpenoids.

    • Subsequently, partition the remaining aqueous layer with n-butanol.

  • Concentrate each fraction separately using a rotary evaporator.

4. Purification:

  • The ethyl acetate fraction, being the most likely to contain this compound, is subjected to further purification.

  • Column Chromatography:

    • Pack a silica (B1680970) gel column using a slurry method with petroleum ether.

    • Load the concentrated ethyl acetate fraction onto the column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

    • Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography:

    • Combine fractions from the silica gel column that show the presence of the target compound (based on TLC analysis against a standard, if available).

    • Further purify these combined fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to achieve high purity, use a preparative HPLC system with a C18 column.

    • A typical mobile phase would be a gradient of methanol and water. The exact gradient program should be optimized based on analytical HPLC results.

    • Collect the peak corresponding to this compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • X-ray Crystallography: For unambiguous determination of the stereochemistry, if a suitable crystal can be obtained.

Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Aerial Parts of Isodon adenantha drying Air Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration with 95% Ethanol grinding->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning Liquid-Liquid Partitioning concentration1->partitioning pe_fraction Petroleum Ether Fraction partitioning->pe_fraction ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction buoh_fraction n-Butanol Fraction partitioning->buoh_fraction water_fraction Aqueous Fraction partitioning->water_fraction silica_gel Silica Gel Column Chromatography ea_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc final_compound This compound prep_hplc->final_compound structure_elucidation Structure Elucidation (NMR, MS, IR) final_compound->structure_elucidation

Caption: Workflow for the extraction and isolation of this compound.

References

Application Notes and Protocols for the Cytotoxicity Assessment of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxicity of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. While specific cytotoxicity data for this exact compound is limited in publicly available literature, this document outlines a standard methodology using the MTT assay, which is widely adopted for evaluating the cytotoxic properties of natural products.[1][2][3] The provided quantitative data and signaling pathway information are based on the closely related compound, germacrone, a well-studied sesquiterpenoid, to serve as a representative example.

Data Presentation: Cytotoxicity of a Related Sesquiterpenoid (Germacrone)

The following table summarizes the 50% inhibitory concentration (IC50) values of germacrone, a structurally related sesquiterpenoid, against various human cancer cell lines. This data is presented to illustrate the expected format for reporting cytotoxicity results.

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)
Eca109Esophageal Squamous Cell Carcinoma1234.38[4]
2425.95[4]
4815.23[4]
EC9706Esophageal Squamous Cell Carcinoma1238.26[4]
2428.34[4]
4817.19[4]
MCF-7Breast CancerNot SpecifiedDose-dependent inhibition
MDA-MB-231Breast CancerNot SpecifiedDose-dependent inhibition
A549Lung Cancer24~50 µM (~10.9 µg/mL)
BGC823Gastric CancerNot SpecifiedMarked cytotoxicity[5]

Note: The IC50 values presented are for germacrone, a related sesquiterpenoid, and are intended to serve as a reference.

Experimental Workflow

The overall workflow for the cytotoxicity assessment using the MTT assay is depicted below.

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare this compound Stock Solution (in DMSO) treatment 4. Treat Cells with Compound (various concentrations, 24-72h) compound_prep->treatment cell_seeding->treatment mtt_addition 5. Add MTT Reagent (Incubate 2-4h) treatment->mtt_addition solubilization 6. Solubilize Formazan (B1609692) Crystals (Add DMSO) mtt_addition->solubilization read_absorbance 7. Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability 8. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 9. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

This protocol is adapted from standard procedures for assessing the cytotoxicity of natural products.[1][6][7]

1. Materials and Reagents

  • This compound (purity >95%)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2, etc.)

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Procedure

2.1. Cell Culture and Seeding

  • Maintain the selected cancer cell line in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2.2. Compound Preparation and Treatment

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • On the day of the experiment, prepare serial dilutions of the compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

2.3. MTT Assay

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

2.4. Data Acquisition and Analysis

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Proposed Signaling Pathway for Cytotoxicity

Based on studies of the related compound germacrone, the cytotoxic and apoptotic effects are likely mediated through the intrinsic mitochondrial pathway.[4][8][9] A proposed signaling cascade is illustrated below.

signaling_pathway Proposed Apoptotic Signaling Pathway cluster_stimulus External Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed mitochondrial-mediated apoptosis pathway.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid that can be isolated from various plants, including those from the Isodon and Artemisia genera.[1] As a member of the sesquiterpene lactone class, it belongs to a group of natural products known for a wide range of biological activities, including antimicrobial effects. Sesquiterpene lactones are recognized for their potential to combat bacteria and fungi, often through mechanisms that involve the disruption of microbial cell walls.[2] This document provides detailed protocols for screening the antimicrobial activity of this compound and presents illustrative data from closely related compounds to guide research efforts.

Data Presentation: Antimicrobial Activity of Related Germacrone Derivatives

CompoundTest OrganismMICReference
1,10-EpoxygermacroneBacillus subtilis4.3 nmol/mL[3]
4,5-EpoxygermacroneBacillus subtilis43 nmol/mL[3]
1,10-EpoxygermacronePseudomonas aeruginosa0.043 µmol/mL[3]
4,5-EpoxygermacronePseudomonas aeruginosa0.855 µmol/mL[3]
DehydrocurdioneBroad-spectrum antibacterialNot specified[4]
1(10),4(5)-diepoxygermacroneBroad-spectrum antibacterialNot specified[4]

Experimental Protocols

Two standard and widely accepted methods for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent are the broth microdilution method and the agar (B569324) dilution method.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][6][7]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (bacteria or fungi)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well (except for sterility controls) with 100 µL of the diluted microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Cover the plates and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Protocol 2: Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganisms.[8][9][10]

Materials:

  • This compound

  • Sterile petri dishes

  • Molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

  • Microbial cultures

  • Sterile saline or PBS

  • McFarland turbidity standards (0.5)

  • Inoculator (e.g., multipoint replicator) or micropipette

Procedure:

  • Preparation of Compound-Containing Agar Plates:

    • Prepare serial dilutions of the this compound stock solution in a suitable solvent.

    • Add a defined volume of each compound dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.

    • Pour the agar mixture into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing agar with the solvent used for the compound but without the compound itself.

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation and Incubation:

    • Spot-inoculate a small, defined volume (e.g., 1-2 µL) of the standardized microbial suspension onto the surface of each agar plate, including the control plate. A multipoint replicator can be used to test multiple isolates simultaneously.

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

  • Reading and Interpreting Results:

    • After incubation, examine the plates for the presence or absence of microbial growth at the inoculation spots.

    • The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis compound_prep Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in Microplate/Agar compound_prep->serial_dilution inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate with Standardized Microorganism inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate under Optimal Conditions inoculation->incubation read_results Read Results (Visual Inspection for Growth) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Experimental workflow for antimicrobial susceptibility testing.

signaling_pathway cluster_compound Compound Action cluster_cell Microbial Cell compound This compound (Sesquiterpene Lactone) cell_wall Cell Wall / Membrane compound->cell_wall Disruption / Damage cellular_processes Essential Cellular Processes (e.g., Respiration, Replication) cell_wall->cellular_processes Leads to Inhibition of inhibition Inhibition of Growth / Cell Death cellular_processes->inhibition Results in

Caption: Proposed antimicrobial mechanism of action for sesquiterpene lactones.

References

Application Notes and Protocols: 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product.[1][2] It has been isolated from plant sources such as Isodon adenantha and has been identified as a constituent in Curcuma aeruginosa (Temu Ireng).[1][3] As a member of the germacrane (B1241064) sesquiterpenoid class, it represents a chemical scaffold with potential biological activities. This document provides an overview of the currently available information and outlines general protocols for handling and studying this compound.

Note on Current Research Status: As of the latest literature review, detailed mechanism of action studies, including specific molecular targets and signaling pathways for this compound, have not been extensively published. The information available is primarily related to its isolation, chemical characterization, and preliminary toxicity predictions. Therefore, the following sections provide general guidance for researchers interested in investigating its biological effects.

Compound Information

CharacteristicInformationSource
Compound Name This compoundN/A
CAS Number 32179-18-3[4][5][6][7]
Chemical Class Sesquiterpenoid[1]
Natural Source(s) Isodon adenantha, Curcuma aeruginosa[1][3]
Reported/Predicted Activity Potential toxicity[3][8]

Biological Activity and Toxicity

While specific mechanistic details are lacking, some studies have associated this compound with potential toxicity. A study on the metabolites of Curcuma aeruginosa identified this compound as being related to toxicity activity.[3] Additionally, toxicity prediction studies on compounds from Curcuma longa have included this compound.[8] These findings suggest that initial investigations should include cytotoxicity and safety profiling.

Experimental Protocols

Due to the absence of specific published mechanism-of-action studies, the following are generalized protocols for the initial investigation of a novel natural product like this compound.

Protocol 1: Preparation of Stock Solutions

This protocol is based on information from various chemical suppliers.[4][5]

Objective: To prepare a high-concentration stock solution for use in in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Allow the vial containing the compound to equilibrate to room temperature for at least 1 hour before opening.

  • To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. For example, for 1 mg of the compound (Molecular Weight: 250.34 g/mol ), add 399.5 µL of DMSO.

  • Vortex briefly to ensure complete dissolution. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to two weeks or as recommended by the supplier.

Protocol 2: General Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is below 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Data Presentation

Currently, there is no quantitative data from mechanism of action studies to present. Researchers generating data such as IC50 values from cytotoxicity assays or Ki values from enzyme inhibition assays should structure their findings in a clear tabular format for comparison across different conditions or cell lines.

Visualizations

The following diagrams illustrate the current understanding and a proposed workflow for future research.

G cluster_source Source & Identification cluster_activity Reported Biological Association Isodon adenantha Isodon adenantha This compound This compound Isodon adenantha->this compound Isolated from Curcuma aeruginosa Curcuma aeruginosa Curcuma aeruginosa->this compound Identified in Toxicity Activity Toxicity Activity This compound->Toxicity Activity Associated with

Caption: Logical relationship of current information.

G Novel Compound Novel Compound In Vitro Screening In Vitro Screening Novel Compound->In Vitro Screening Cytotoxicity Assays Cytotoxicity Assays In Vitro Screening->Cytotoxicity Assays Target-based Assays Target-based Assays In Vitro Screening->Target-based Assays Phenotypic Screens Phenotypic Screens In Vitro Screening->Phenotypic Screens Hit Identification Hit Identification Cytotoxicity Assays->Hit Identification Target-based Assays->Hit Identification Phenotypic Screens->Hit Identification Target Identification Target Identification Hit Identification->Target Identification Affinity Chromatography Affinity Chromatography Target Identification->Affinity Chromatography Yeast Two-Hybrid Yeast Two-Hybrid Target Identification->Yeast Two-Hybrid Computational Prediction Computational Prediction Target Identification->Computational Prediction Pathway Analysis Pathway Analysis Affinity Chromatography->Pathway Analysis Yeast Two-Hybrid->Pathway Analysis Computational Prediction->Pathway Analysis Western Blotting Western Blotting Pathway Analysis->Western Blotting RT-qPCR RT-qPCR Pathway Analysis->RT-qPCR RNA-Seq RNA-Seq Pathway Analysis->RNA-Seq Mechanism of Action Mechanism of Action Pathway Analysis->Mechanism of Action

Caption: General workflow for mechanism of action studies.

References

Application Notes and Protocols for In Vitro Evaluation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product isolated from plant species such as Isodon adenantha and Curcuma aeruginosa[1][2]. As a member of the terpenoid class of compounds, it holds potential for various biological activities. These application notes provide a comprehensive framework for the in vitro evaluation of this compound, focusing on its cytotoxic and anti-inflammatory properties. The protocols detailed below are designed for researchers in drug discovery and development to systematically assess the compound's cellular effects and elucidate its potential mechanisms of action.

The experimental design follows a tiered approach, beginning with a broad assessment of cytotoxicity to determine a safe therapeutic window. Subsequent experiments will investigate the compound's anti-inflammatory potential and delve into its effects on key signaling pathways, such as NF-κB and MAPK, which are critically involved in inflammatory responses.[3][4][5][6]

I. Preliminary Assessment: Cytotoxicity Screening

A crucial initial step in evaluating any new compound is to determine its cytotoxic profile.[7][8] This allows for the identification of a concentration range that is non-toxic to cells, which is essential for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[8]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cell lines.

Materials:

  • Cell lines:

    • RAW 264.7 (murine macrophage cell line)

    • THP-1 (human monocytic cell line)

    • A suitable cancer cell line (e.g., HeLa, MCF-7) for broader screening.

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity

The results of the MTT assay should be summarized in a table as follows:

Cell LineIncubation Time (h)IC50 (µM)
RAW 264.724
48
72
THP-124
48
72
HeLa24
48
72

II. Investigation of Anti-Inflammatory Activity

Based on the cytotoxicity data, subsequent experiments to evaluate anti-inflammatory activity should be conducted at non-toxic concentrations. A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) to induce an inflammatory response, which can then be assessed by measuring the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[9][10]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To determine the effect of this compound on LPS-induced nitric oxide production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium

  • Griess Reagent System

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a control group with LPS alone and a negative control group with cells only.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage of inhibition of NO production compared to the LPS-treated control.

Data Presentation: Inhibition of Nitric Oxide Production
Compound Concentration (µM)NO Concentration (µM)% Inhibition
Control (no LPS)
LPS only0
Concentration 1
Concentration 2
Concentration 3

III. Mechanistic Studies: Signaling Pathway Analysis

To understand the molecular mechanisms underlying the potential anti-inflammatory effects of this compound, the investigation of key inflammatory signaling pathways such as NF-κB and MAPK is essential.[3][6][11]

Experimental Protocol: NF-κB Activation Assay (Western Blot)

Objective: To assess the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of p65.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Cell lysis buffer (RIPA buffer)

  • Nuclear and cytoplasmic extraction kits

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes (for IκBα phosphorylation) or 1 hour (for p65 translocation).

  • Protein Extraction:

    • For IκBα phosphorylation: Lyse the whole cells using RIPA buffer.

    • For p65 translocation: Perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. For nuclear translocation, normalize the nuclear p65 levels to Lamin B1 and the cytoplasmic p65 levels to β-actin.

Data Presentation: Western Blot Analysis
Treatmentp-IκBα / IκBα RatioNuclear p65 / Lamin B1 Ratio
Control
LPS
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)
Experimental Protocol: MAPK Pathway Activation Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38).

Procedure: The protocol is similar to the NF-κB Western blot assay. The primary antibodies used will be anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, and anti-p38.

Data Presentation: MAPK Pathway Analysis
Treatmentp-ERK / ERK Ratiop-JNK / JNK Ratiop-p38 / p38 Ratio
Control
LPS
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)

IV. Visualizations

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-Inflammatory Activity cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Conclusion start Start: this compound cytotoxicity MTT Assay on RAW 264.7, THP-1, HeLa cells start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 anti_inflammatory Griess Assay for Nitric Oxide Production ic50->anti_inflammatory Use non-toxic concentrations inhibition Calculate % Inhibition of NO anti_inflammatory->inhibition mechanistic Signaling Pathway Analysis inhibition->mechanistic If significant inhibition is observed nfkb Western Blot for p-IκBα and nuclear p65 mechanistic->nfkb mapk Western Blot for p-ERK, p-JNK, p-p38 mechanistic->mapk conclusion Elucidate Bioactivity and Mechanism nfkb->conclusion mapk->conclusion

Caption: Overall experimental workflow for the in vitro evaluation of this compound.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_P p-IκBα IkB->IkB_P Nucleus Nucleus NFkB->Nucleus translocates Degradation Proteasomal Degradation IkB_P->Degradation NFkB_N NF-κB (p65/p50) Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_N->Genes activates Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Compound->IKK inhibits? Compound->IkB_P inhibits?

Caption: Hypothesized mechanism of action on the NF-κB signaling pathway.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Compound->TAK1 inhibits? Compound->MKK3_6 inhibits? Compound->MKK4_7 inhibits? Compound->MEK1_2 inhibits?

Caption: Hypothesized mechanism of action on the MAPK signaling pathway.

References

Application Notes and Protocols: 1,10:4,5-Diepoxy-7(11)-germacren-8-one as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been identified in various plant species, including Isodon adenantha and Curcuma aeruginosa.[1] As a purified compound, it serves as a valuable reference standard for the identification, quantification, and biological activity assessment of this and related compounds in complex matrices such as plant extracts and essential oils. This document provides detailed application notes and protocols for its use in analytical and biological research.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 32179-18-3
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
Appearance White to off-white solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Store at 2-8°C. For long-term storage, -20°C is recommended.

Note: Purity of commercially available reference standards is typically ≥95%. Always refer to the Certificate of Analysis provided by the supplier for lot-specific information.

Analytical Applications

This compound is primarily used as a reference standard for the qualitative and quantitative analysis of plant extracts and other natural product samples. Gas chromatography-mass spectrometry (GC-MS) is a common technique for its identification.

Qualitative Analysis by GC-MS

Protocol for the Identification of this compound in Plant Extracts:

This protocol is based on a published method for the analysis of sesquiterpenoids in Curcuma aeruginosa rhizome extract.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Conditions:

Parameter Condition
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, then ramp to 240°C at 10°C/min, hold for 10 min.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-550 |

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to 10 µg/mL.

  • Plant Extract: Extract the plant material (e.g., dried rhizomes of Curcuma aeruginosa) with a suitable solvent such as ethanol (B145695) or methanol. The extract can be concentrated and redissolved in a solvent compatible with GC-MS analysis.

Procedure:

  • Inject the standard solution into the GC-MS system to determine the retention time and mass spectrum of this compound.

  • Inject the plant extract sample.

  • Compare the retention time and mass spectrum of the peak in the sample chromatogram with that of the reference standard. A match in both retention time and mass spectrum confirms the presence of the compound in the sample.

Expected Results: In a study analyzing the ethanol extract of Curcuma aeruginosa rhizome, this compound was identified with a retention time of approximately 18.70 minutes and a characteristic mass spectrum.

Quantitative Analysis

Protocol for Quantification by GC-MS:

Instrumentation and Conditions: Use the same GC-MS instrument and conditions as described for qualitative analysis.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Inject each standard solution into the GC-MS and record the peak area of the compound.

  • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Prepare the plant extract as described previously and inject it into the GC-MS.

  • Record the peak area of this compound in the sample.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the injected sample. The concentration in the original plant material can then be calculated based on the extraction procedure and dilution factors.

Method Validation: For rigorous quantitative analysis, the analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Biological Activity Applications

Preliminary studies suggest that this compound may possess cytotoxic activity, as it is part of a metabolite group in Curcuma aeruginosa associated with toxicity. The pure compound can be used as a reference standard to investigate its specific biological effects, such as its potential as an anti-cancer agent.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound reference standard

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Example Data (Hypothetical): While specific IC₅₀ values for the pure compound are not yet published, a study on the ethanol extract of Curcuma aeruginosa, which contains this compound, showed cytotoxic activity against MCF-7 cells. This suggests that the pure compound may contribute to this activity.

Visualizations

G Workflow for the Use of this compound as a Reference Standard cluster_prep Preparation cluster_qual Qualitative Analysis cluster_quant Quantitative Analysis Standard Procure Reference Standard StockSol Prepare Stock Solution Standard->StockSol WorkSol Prepare Working Standards StockSol->WorkSol GCMS_Qual GC-MS Analysis of Standard WorkSol->GCMS_Qual Calib Generate Calibration Curve WorkSol->Calib Compare Compare Retention Time & Mass Spectra GCMS_Qual->Compare Sample_Qual GC-MS Analysis of Sample Sample_Qual->Compare Identify Identification of Compound Compare->Identify Quant Quantify Compound Calib->Quant GCMS_Quant GC-MS Analysis of Sample GCMS_Quant->Quant

Caption: Workflow for using the reference standard.

G General Workflow for In Vitro Cytotoxicity Testing cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat Cells with Compound Incubate1->Treat Prepare Prepare Compound Dilutions Prepare->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance Solubilize->Read Viability Calculate Cell Viability Read->Viability IC50 Determine IC50 Value Viability->IC50

References

Application Notes and Protocols for the Quantification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Accurate quantification of this compound is essential for various stages of research and drug development, including pharmacokinetic studies, quality control of natural products, and standardization of herbal formulations. Due to the low volatility and thermal instability of many sesquiterpene lactones, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS) is the preferred analytical approach.[1][2][3]

This document provides detailed application notes and adaptable protocols for the quantification of this compound. While specific validated methods for this particular analyte are not widely published, the following protocols are based on established methods for structurally similar sesquiterpene lactones and can be optimized for this specific compound.[1]

Analytical Methodologies

The two primary recommended techniques for the quantification of this compound are:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible technique suitable for routine analysis and quality control.[1]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and the detection of low concentrations of the analyte.[1]

Data Presentation: Comparative Performance

The following table summarizes the typical performance characteristics of HPLC-UV methods for the quantification of various sesquiterpene lactones. These values can serve as a benchmark when developing and validating a method for this compound.

ParameterTypical Performance for Sesquiterpene Lactones
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL
Precision (%RSD)< 5%
Accuracy (%Recovery)95 - 105%
SpecificityHigh (with appropriate column and mobile phase)

Experimental Protocols

Note: These protocols are adapted from methods for other sesquiterpene lactones and should be validated for the specific analysis of this compound.[1]

Protocol 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol outlines a general procedure for the quantification of this compound using HPLC with UV detection.

1. Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and water is recommended to ensure optimal separation. A starting point could be a gradient of 30% acetonitrile in water, increasing to 70% acetonitrile over 20 minutes.

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: A UV scan of a standard solution of this compound should be performed to determine the wavelength of maximum absorbance (λmax). For many sesquiterpene lactones, this is around 225 nm.[1]

  • Internal Standard: An appropriate internal standard, such as coumarin, should be used to improve accuracy and precision.[1]

2. Sample Preparation:

  • Extraction: The analyte should be extracted from the matrix using a suitable solvent. Methanol or ethanol (B145695) are common choices for plant materials.[1]

  • Filtration: The extract must be filtered through a 0.45 µm syringe filter to remove particulate matter before injection.[1]

  • Dilution: The filtered extract should be diluted to an appropriate concentration within the linear range of the calibration curve using the mobile phase.[1]

3. Calibration Curve:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Plot a graph of peak area versus concentration and perform a linear regression to obtain the calibration curve.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to a standard.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a more sensitive and selective method for quantification, particularly in complex matrices.

1. Instrumentation and Conditions:

  • System: Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1] A typical gradient might start at 20% B and increase to 80% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.[1] The precursor and product ions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.

2. Sample Preparation:

  • Extraction: Similar to the HPLC-UV protocol, extract the analyte from the matrix using a suitable solvent like methanol.[1]

  • Purification (Optional): For very complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • Filtration and Dilution: Filter the extract through a 0.22 µm filter and dilute as needed with the initial mobile phase.

3. Calibration and Analysis:

  • Prepare a calibration curve using standard solutions of the analyte.

  • Inject the standards and samples into the UPLC-MS/MS system.

  • Quantify the analyte by comparing the peak area from the sample to the calibration curve.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the analytical quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Sample Collection Extraction Solvent Extraction Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution Filtration->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification Peak_Integration Peak Integration Quantification->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: General workflow for HPLC-UV quantification.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Start Sample Collection Extraction Solvent Extraction Start->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE Filtration Filtration (0.22 µm) SPE->Filtration Dilution Dilution Filtration->Dilution Injection UPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Peak_Integration Peak Integration Quantification->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Workflow for sensitive UPLC-MS/MS quantification.

Signaling Pathways

Currently, there is a lack of specific published information on the signaling pathways directly modulated by this compound. However, many sesquiterpene lactones are known to exhibit biological activities, such as anti-inflammatory and anti-cancer effects, often through the modulation of pathways like NF-κB and MAPK. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this particular compound.

General_SL_Pathway SL Sesquiterpene Lactone (e.g., this compound) Target Cellular Targets (e.g., Proteins with -SH groups) SL->Target Alkylation Pathway Signaling Pathways (e.g., NF-κB, MAPK) Target->Pathway Modulation Response Biological Response (e.g., Anti-inflammatory, Cytotoxic) Pathway->Response

Caption: Postulated general signaling mechanism for sesquiterpene lactones.

References

Application Note: HPLC-MS Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid belonging to the germacrane (B1241064) class of natural products. These compounds are of significant interest in pharmaceutical research due to their diverse biological activities, which can include anti-inflammatory, anti-cancer, and antimicrobial properties. Accurate and sensitive quantification of this and related compounds in various matrices is crucial for pharmacokinetic studies, natural product discovery, and quality control of herbal medicines. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is followed by detection using electrospray ionization (ESI) mass spectrometry. ESI allows for soft ionization of the analyte, primarily forming the protonated molecule [M+H]⁺. Subsequent fragmentation of this precursor ion in the mass spectrometer (MS/MS) generates characteristic product ions, which provides a high degree of selectivity and sensitivity for quantification, typically in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plant material. The user should optimize the procedure based on the specific matrix.

Materials:

  • Plant material (e.g., dried and powdered leaves or roots)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1 gram of homogenized plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the pellet twice more.

  • Combine all supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol:water (1:1, v/v).

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-MS Method

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 30% B; 1-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Full Scan (m/z 100-500) for initial identification and MS/MS for fragmentation and quantification
Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Stock Solution Preparation:

  • Accurately weigh 1 mg of this compound standard.

  • Dissolve in 1 mL of methanol to obtain a stock solution of 1 mg/mL.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Data Analysis:

  • Inject the standard solutions and the prepared samples into the HPLC-MS system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: HPLC-MS Parameters for the Analysis of this compound

ParameterValue
Compound This compound
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
Precursor Ion [M+H]⁺ (m/z) 251.16
Product Ions (m/z) To be determined experimentally. Plausible fragments include losses of H₂O, CO, and isopropenyl group.
Collision Energy (eV) To be optimized for the specific instrument.
Retention Time (min) To be determined experimentally.

Mandatory Visualization

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., leaves, roots) extraction Solvent Extraction (Methanol) plant_material->extraction Homogenize centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation Collect Supernatant reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject Sample ms Mass Spectrometry (ESI+) hplc->ms msms MS/MS Fragmentation ms->msms identification Compound Identification msms->identification quantification Quantification (Calibration Curve) identification->quantification report Report Generation quantification->report

Caption: Workflow for the HPLC-MS analysis of this compound.

Discussion

The presented method provides a robust framework for the analysis of this compound. The use of a C18 column is standard for the separation of moderately polar sesquiterpenoids. The mobile phase gradient allows for the efficient elution of the target analyte while separating it from other matrix components. Electrospray ionization in the positive mode is expected to yield a strong signal for the protonated molecule [M+H]⁺ at m/z 251.16.

For the MS/MS analysis, the fragmentation of the precursor ion should be investigated to identify characteristic product ions. Common neutral losses for sesquiterpenoids include water (18 Da), carbon monoxide (28 Da), and losses related to side chains. For this compound, fragmentation could be initiated by the cleavage of the epoxide rings or the loss of the ketone group. The selection of specific and intense product ions for MRM analysis will ensure high sensitivity and selectivity for quantification.

It is crucial to validate the method in the target matrix to assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Matrix effects should also be evaluated to ensure reliable quantification.

Conclusion

This application note details a comprehensive HPLC-MS method for the analysis of this compound. The provided protocols for sample preparation, chromatographic separation, and mass spectrometric detection can be adapted and optimized for various research and development applications, including natural product chemistry, pharmacology, and quality control.

Application Notes and Protocols for Natural Product Library Screening: 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product isolated from plant species such as Isodon adenantha and Curcuma aeruginosa.[1][2][3][4][5][6] As a member of the diverse class of sesquiterpenoids, this compound holds potential for various biological activities. Structurally related compounds, such as parthenolide (B1678480) and micheliolide, have demonstrated significant anti-inflammatory and anti-cancer properties, primarily through the modulation of key signaling pathways like NF-κB. These application notes provide a framework for the inclusion and systematic screening of this compound in natural product libraries for drug discovery programs.

Chemical Properties

PropertyValueSource
Chemical Formula C15H22O3[4]
CAS Number 32179-18-3[2][3][4][5][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2][3]

Potential Biological Activities and Screening Strategy

Based on the activities of structurally similar sesquiterpene lactones, this compound is a promising candidate for screening in assays related to:

  • Oncology: Inhibition of cancer cell proliferation, induction of apoptosis, and overcoming drug resistance.

  • Inflammation: Modulation of inflammatory responses through pathways such as NF-κB.

A tiered screening approach is recommended, starting with broad cytotoxicity screening against a panel of cancer cell lines, followed by more specific mechanism-of-action studies for confirmed hits.

Quantitative Data on Structurally Related Compounds

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the following data for the related sesquiterpene lactones, parthenolide and micheliolide, provide a benchmark for expected potency.

CompoundCell LineAssayIC50/LC50 (µM)Reference
Parthenolide SiHa (Cervical Cancer)MTT8.42 ± 0.76[7]
MCF-7 (Breast Cancer)MTT9.54 ± 0.82[7]
A549 (Lung Carcinoma)MTT4.3[8]
TE671 (Medulloblastoma)MTT6.5[8]
HT-29 (Colon Adenocarcinoma)MTT7.0[8]
HUVEC (Endothelial Cells)MTT2.8[8]
MCF7 (Breast Cancer)Proliferation3.63 ± 1.92[9]
U87.MG (Glioblastoma)Proliferation46.0 ± 3.8[10]
Micheliolide M9-ENL1 (Leukemia)Viability15.4[11]
H1299 (NSCLC)ViabilityDose-dependent killing[12]
Calu-1 (NSCLC)ViabilityDose-dependent killing[12]
HCC CellsViabilityTime and dose-dependent reduction[13]

Experimental Protocols

Protocol 1: Cell Viability Screening using MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: NF-κB Reporter Assay

This protocol is designed to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid in a 96-well plate. Incubate for 24 hours.[17]

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.[17]

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[18]

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[18]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_screen Primary Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis stock Compound Stock (this compound) primary_screen Cell Viability Assay (MTT) stock->primary_screen cells Cell Culture cells->primary_screen analysis IC50 Determination & Hit Validation primary_screen->analysis secondary_screen NF-κB Reporter Assay secondary_screen->analysis other_assays Other Secondary Assays (e.g., Apoptosis, Kinase) other_assays->analysis analysis->secondary_screen Active Compounds analysis->other_assays Active Compounds

Caption: High-throughput screening workflow for this compound.

Hypothesized Signaling Pathway Inhibition

Based on data from related compounds, this compound may inhibit the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Compound->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Gene Pro-inflammatory Gene Transcription DNA->Gene Initiates

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Isolation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the isolation and improving the yield of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid found in plants such as Isodon adenantha.[1][2]

Troubleshooting Guide: Low Yield

This guide addresses common issues encountered during the isolation process that may lead to suboptimal yields of the target compound.

Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I troubleshoot this?

Low recovery is a frequent challenge in natural product isolation.[3][4] A systematic approach is necessary to identify the bottleneck in your workflow. The issue can generally be traced back to one of three stages: plant material handling, extraction, or purification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_Extraction Extraction & Pre-purification Issues cluster_Purification Purification Issues Start Low Yield of Target Compound P1 Inadequate Plant Material Handling Start->P1 Check first P2 Inefficient Extraction Start->P2 P3 Compound Degradation Start->P3 P4 Poor Chromatographic Separation Start->P4 P5 Co-elution with Impurities Start->P5 P6 Loss During Solvent Evaporation Start->P6 S1 Use freshly powdered material; Proper drying & storage P1->S1 Solutions S2 Optimize solvent polarity; Increase extraction time/cycles; Use UAE/MAE P2->S2 Solutions S3 Avoid high temperatures; Use fresh solvents; Check pH P3->S3 Solutions S4 Optimize mobile phase; Select appropriate stationary phase P4->S4 Solutions S5 Use multi-step purification; Employ high-resolution techniques (e.g., HPLC) P5->S5 Solutions S6 Use rotary evaporator at optimal temp/pressure; Avoid complete dryness P6->S6 Solutions

Caption: A logical workflow for troubleshooting low yields in natural product isolation.

Potential Causes & Solutions:

  • Plant Material Quality: The stability of sesquiterpene lactones can be poor in powdered herbal material. One study noted a 20% loss of total sesquiterpenes after 15-20 days.[5]

    • Solution: Use freshly powdered plant material for extraction to avoid degradation of the target compound.[5] Ensure the plant material is properly dried and stored in a cool, dark place to prevent decomposition.

  • Extraction Inefficiency: The choice of solvent and extraction method is critical.[6][7][8] Using a solvent with inappropriate polarity or an inefficient extraction technique will result in low recovery from the plant matrix.

    • Solution: Optimize the extraction solvent. Since the target compound is a moderately polar sesquiterpenoid, solvents like ethanol (B145695), methanol (B129727), acetonitrile (B52724), or ethyl acetate (B1210297) are often effective.[9][10] Consider modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[7][8]

  • Compound Degradation: Sesquiterpenoids can be sensitive to heat, light, and pH changes.[8]

    • Solution: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature and pressure. Ensure solvents are pure and free of contaminants that could cause degradation.

  • Loss During Purification: Significant amounts of the compound can be lost during chromatographic steps or solvent-solvent partitioning if the conditions are not optimized.

    • Solution: Systematically collect and analyze all fractions (e.g., the aqueous layer after partitioning, wash fractions from SPE) to determine where the compound is being lost.[4] This can help pinpoint whether the issue is incorrect phase choice, a wash solvent that is too strong, or irreversible binding to the stationary phase.[4]

Q2: How do I select the optimal solvent system for extraction and chromatography?

The selection of an appropriate solvent is crucial for both extraction and purification.[3]

For Extraction: The goal is to use a solvent that effectively solubilizes this compound while minimizing the extraction of undesirable compounds.

  • Strategy: Start with a solvent of intermediate polarity. A study on a similar compound, parthenolide, found that polar organic solvents like acetonitrile or methanol/ethanol mixtures yielded significantly more product than less polar solvents like petroleum spirit.[10]

  • Recommendation: Begin with 95% ethanol or 100% methanol for initial maceration or sonication.[5][9]

For Chromatography: The solvent system (mobile phase) must provide adequate separation between the target compound and other constituents of the crude extract.

  • Strategy: Use Thin-Layer Chromatography (TLC) to quickly screen different solvent systems. The ideal system will give your target compound an Rf value between 0.3 and 0.5.

  • Recommendation: For normal-phase chromatography (e.g., silica (B1680970) gel), a common mobile phase for sesquiterpenoids is a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate).[9] You can adjust the ratio to achieve optimal separation.

Table 1: Solvent Properties for Extraction and Chromatography

Solvent Polarity Index Boiling Point (°C) Application Notes
Hexane / Petroleum Ether 0.1 69 / 40-60 Good for initial defatting; Used in normal-phase chromatography.
Ethyl Acetate (EtOAc) 4.4 77 Common extraction solvent; Used as a polar component in chromatography.[9]
Dichloromethane (DCM) 3.1 40 Effective solvent, but use with caution due to toxicity.[2]
Acetonitrile 5.8 82 Used in a successful extraction of a similar sesquiterpene lactone.[10]
Ethanol (EtOH) 4.3 78 A common "green" solvent for broad-range secondary metabolite extraction.[9]

| Methanol (MeOH) | 5.1 | 65 | Effective for extracting polar to moderately polar compounds.[5][10] |

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for isolating this compound?

A typical isolation procedure involves a multi-step process of extraction, partitioning, and chromatography to progressively enrich the target compound.[9]

Isolation_Workflow cluster_Prep Preparation cluster_Extraction Extraction & Partitioning cluster_Purification Purification cluster_Final Final Product A Dried & Powdered Plant Material B Maceration/Sonication (e.g., 95% EtOH) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., EtOAc/Water) C->D E Organic Fraction (Enriched) D->E F Column Chromatography (e.g., Silica Gel) E->F G Fraction Pooling (TLC Guided) F->G H Preparative HPLC / HSCCC (Optional High Purity) G->H I Crystallization H->I J Pure 1,10:4,5-Diepoxy- 7(11)-germacren-8-one I->J

Caption: A general experimental workflow for the isolation of sesquiterpenoids.

Q2: Can you provide a detailed starting protocol for extraction and initial purification?

Yes. This protocol is a generalized starting point based on common methods for sesquiterpenoid isolation.[9] Optimization will be required based on your specific plant material and laboratory equipment.

Protocol 1: Solvent Extraction and Liquid-Liquid Partitioning

  • Objective: To obtain a crude extract from the plant material and then fractionate it based on polarity.

  • Materials:

    • Dried, powdered plant material (e.g., 1 kg of Isodon adenantha herbs).

    • Solvents: 95% Ethanol (EtOH), Ethyl Acetate (EtOAc), distilled water.

    • Large glass container for maceration.

    • Separatory funnel (appropriate volume).

    • Rotary evaporator.

  • Procedure:

    • Extraction: Macerate the powdered plant material (1 kg) with 95% EtOH (10 L) at room temperature for 3 days, with occasional agitation.[9] Filter the mixture and repeat the extraction process on the plant material two more times with fresh solvent.

    • Concentration: Combine all ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[9]

    • Suspension: Suspend the crude extract in distilled water (e.g., 1 L).

    • Partitioning: Transfer the aqueous suspension to a large separatory funnel. Partition the mixture with an equal volume of Ethyl Acetate (EtOAc) three times.[9]

    • Fraction Collection: Combine the EtOAc fractions. This fraction is likely to contain the moderately polar this compound. Concentrate the EtOAc fraction using a rotary evaporator to yield the enriched extract for chromatographic purification.

Q3: What advanced purification techniques can improve the final yield and purity?

For challenging separations or to achieve high purity, advanced chromatographic techniques are often employed.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique that is very effective for isolating pure compounds from complex mixtures.[3][11]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can sometimes cause irreversible adsorption and degradation of the sample.[8][11] It is particularly useful for separating compounds with similar polarities.

Table 2: Comparison of Purification Techniques for Sesquiterpenoids

Technique Principle Advantages Disadvantages
Column Chromatography Adsorption (Solid-Liquid) Low cost, high capacity, good for initial cleanup. Lower resolution, potential for sample loss on column.
Preparative HPLC Adsorption/Partition High resolution, high purity, automated.[3][11] Higher cost, lower capacity, requires method development.
HSCCC Partition (Liquid-Liquid) No irreversible adsorption, high recovery rate, minimizes degradation.[11] Can be less effective for very non-polar compounds.

| Crystallization | Solubility Differential | Yields very high purity product, cost-effective final step.[9] | Only applicable to compounds that can form crystals. |

Q4: Is there a biosynthetic pathway I should be aware of?

Understanding the biosynthetic origin of this compound can provide context for its chemical properties. Sesquiterpenoids are derived from the C15 precursor Farnesyl Diphosphate (FPP). The cyclization of FPP by specific enzymes, known as terpene synthases, generates the diverse carbon skeletons, including the germacrene ring structure.[12] Subsequent oxidation and epoxidation steps would then lead to the final compound.

Biosynthesis_Pathway cluster_Pathway Conceptual Sesquiterpenoid Biosynthesis A Acetyl-CoA (via Mevalonate Pathway) B Farnesyl Diphosphate (FPP) [C15 Precursor] A->B Multiple Steps C Germacrene A (Initial Cyclization Product) B->C Germacrene A Synthase D Oxidation / Hydroxylation Steps C->D P450 enzymes E Epoxidation Steps D->E Epoxidase F This compound E->F

Caption: A conceptual pathway for the biosynthesis of germacrene-type sesquiterpenoids.

References

Technical Support Center: Stability of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one in various experimental conditions. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this guide offers a framework for researchers to conduct their own stability assessments, including frequently asked questions, troubleshooting advice, and a detailed experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the known general stability characteristics of this compound?

A1: this compound is a sesquiterpenoid belonging to the germacranolide class. While specific data for this compound is scarce, sesquiterpene lactones, in general, are known to be sensitive to several factors. Their stability can be influenced by pH, temperature, and light exposure. The presence of functional groups such as epoxides and lactones suggests potential reactivity under both acidic and basic conditions.

Q2: In which solvents is this compound soluble?

A2: Based on available information, this compound is soluble in a range of common organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone. When preparing stock solutions, it is crucial to use anhydrous solvents to minimize hydrolysis.

Q3: What are the likely degradation pathways for this compound?

A3: Given its chemical structure, potential degradation pathways for this compound include:

  • Acid-catalyzed rearrangement: The diepoxy groups can undergo rearrangement or opening under acidic conditions.

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, particularly under basic conditions, leading to the opening of the ring.

  • Solvent addition: Protic solvents, such as alcohols, may react with the molecule, especially if it contains reactive sites like a cyclopentenone structure, which is common in related compounds.

  • Photodegradation: Exposure to UV light can lead to degradation of sesquiterpene lactones.

Q4: How should I store solutions of this compound?

A4: For optimal stability, solutions of this compound should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. It is advisable to prepare fresh solutions for experiments whenever possible or to conduct a stability study in the desired solvent and storage conditions to determine its shelf-life.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of the compound.Prepare fresh solutions. Ensure proper storage conditions (low temperature, protection from light). Check the purity of the solvent.
Solvent impurities.Use high-purity (e.g., HPLC-grade) solvents. Run a solvent blank to identify any impurity peaks.
Poor reproducibility of results Instability of the compound in the experimental medium.Perform a time-course experiment to assess stability under your specific experimental conditions. Consider using a more inert solvent if degradation is rapid.
Inconsistent sample preparation.Standardize all sample preparation steps, including solvent volume, concentration, and incubation times.
Low recovery of the compound Adsorption to container surfaces.Use silanized glassware or low-adsorption plasticware.
Significant degradation.Re-evaluate storage and handling procedures. Analyze samples immediately after preparation.
Mass imbalance in degradation studies Formation of non-chromophoric or volatile degradation products.Use a mass-sensitive detector (e.g., mass spectrometry) in addition to a UV detector to identify all degradation products.
Incomplete elution of degradation products from the analytical column.Modify the chromatographic method (e.g., extend the gradient, use a stronger mobile phase) to ensure all components are eluted.

Data Presentation

As no specific quantitative stability data for this compound in various solvents is currently published, the following table is provided as a template for researchers to summarize their own findings from stability studies.

Table 1: Stability of this compound in Different Solvents at a Specified Temperature

Solvent Initial Concentration (µg/mL) Time (hours) Remaining Compound (%) Half-life (t1/2) (hours) Degradation Rate Constant (k) Appearance of Degradation Products (Yes/No)
DMSO0100No
2
6
12
24
Ethanol0100No
2
6
12
24
Acetonitrile0100No
2
6
12
24
Add other solvents as needed

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a chosen solvent.

1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) in a selected solvent.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, ethanol, acetonitrile, methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Analytical column (e.g., C18)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

4. Forced Degradation Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw samples at specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at specified time points.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a thermostatic oven at an elevated temperature (e.g., 60°C).

    • Withdraw samples at specified time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples from both the exposed and control groups at specified time points.

5. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • The method should be able to separate the intact compound from its degradation products.

  • Quantify the amount of this compound remaining at each time point.

6. Data Analysis:

  • Calculate the percentage of degradation for each condition and time point.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t1/2).

  • Analyze the chromatograms for the appearance and growth of degradation product peaks.

Visualization

The following diagram illustrates a general workflow for assessing the stability of a research compound.

Stability_Assessment_Workflow start Start: Compound Stability Query lit_review Literature Review for Existing Data start->lit_review data_found Data Available? lit_review->data_found use_data Utilize Existing Data data_found->use_data Yes plan_study Plan Experimental Stability Study data_found->plan_study No end End use_data->end analytical_method Develop & Validate Stability-Indicating Method (e.g., HPLC) plan_study->analytical_method forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) run_experiments Execute Experiments & Collect Data forced_degradation->run_experiments analytical_method->forced_degradation analyze_data Analyze Data (Kinetics, Degradation Products) run_experiments->analyze_data report Report Findings (Stability Profile, Storage Recommendations) analyze_data->report report->end

Caption: Workflow for assessing the stability of a chemical compound.

Technical Support Center: Overcoming Poor Solubility of "1,10:4,5-Diepoxy-7(11)-germacren-8-one" in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of "1,10:4,5-Diepoxy-7(11)-germacren-8-one" during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its solubility a concern?

A1: "this compound" is a sesquiterpenoid, a class of natural products known for a variety of biological activities. Like many other sesquiterpenoids, it is a lipophilic molecule with poor aqueous solubility. This low solubility can be a significant hurdle in bioassays, as the compound may precipitate out of the aqueous assay medium, leading to inaccurate and unreliable results.

Q2: In which organic solvents is "this compound" soluble?

A2: "this compound" is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For most cell-based bioassays, DMSO is the recommended solvent for preparing stock solutions due to its high solubilizing capacity and compatibility with cell cultures at low final concentrations.

Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous bioassay medium. What can I do?

A3: This is a common issue known as "crashing out." To prevent this, you can try the following:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 0.5% (v/v), to minimize cytotoxicity and precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous medium.

  • Use of Co-solvents: A mixture of solvents can sometimes maintain solubility better than a single one.

  • Incorporate Surfactants or Cyclodextrins: These can form micelles or inclusion complexes that help keep the compound dispersed.

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can aid in dissolution.

Q4: Are there alternative methods to enhance the solubility of "this compound" in aqueous solutions for bioassays?

A4: Yes, several formulation strategies can be employed to improve the aqueous solubility of poorly soluble compounds:

  • Nanosuspension: This technique reduces the particle size of the compound to the nanometer range, which increases the surface area-to-volume ratio and enhances dissolution rate and saturation solubility.

  • Solid Dispersion: The compound is dispersed in an inert carrier matrix at the solid-state, which can improve its dissolution properties.

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the poorly soluble compound, forming an inclusion complex with improved aqueous solubility.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility, and the final concentration exceeds its solubility limit.1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerated limit for your assay (typically <0.5%). 3. Utilize a solubility-enhancing formulation such as a nanosuspension or cyclodextrin complex.
The stock solution in DMSO is cloudy or contains visible particles. The compound is not fully dissolved in DMSO at the prepared concentration.1. Gently warm the solution in a 37°C water bath and vortex to aid dissolution. 2. If particles persist, the concentration may be too high. Prepare a new stock solution at a lower concentration.
Inconsistent results between experiments. Precipitation of the compound may be occurring variably.1. Prepare fresh dilutions from the stock solution for each experiment. 2. Visually inspect the final assay solution for any signs of precipitation before use. 3. Standardize the dilution protocol, including temperature and mixing speed.
High background or non-specific effects in the bioassay. The compound may be forming aggregates in the aqueous medium.1. Consider using a formulation with surfactants to prevent aggregation. 2. Filter the final diluted solution through a 0.22 µm filter if compatible with the compound's formulation.

Quantitative Data: Solubility of "this compound"

Solvent Approximate Solubility Notes
DMSO ~12.5 mg/mL (50 mM)Calculated based on the molecular weight (250.34 g/mol ) and the ability to prepare a 50 mM stock solution.[1]
Ethanol Data not availableTesting is recommended for specific applications.
Methanol Data not availableTesting is recommended for specific applications.
Aqueous Buffers (e.g., PBS) Poorly solubleExpected to be in the low µg/mL range or less.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

Objective: To prepare a concentrated stock solution of "this compound" in DMSO.

Materials:

  • "this compound" powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of "this compound" powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure no particles are visible.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution of DMSO Stock into Aqueous Medium

Objective: To prepare working solutions of "this compound" in an aqueous medium (e.g., cell culture medium or buffer) while minimizing precipitation.

Materials:

  • DMSO stock solution of "this compound"

  • Sterile aqueous medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous medium to 37°C.

  • While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue to mix for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your bioassay.

  • Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.

Visualization of Potential Signaling Pathways

Based on the known biological activities of structurally related sesquiterpene lactones, "this compound" may exert its effects through the modulation of key cellular signaling pathways such as the NF-κB and Apoptosis pathways.

experimental_workflow cluster_start Starting Material cluster_solubilization Solubilization Strategy cluster_dilution Working Solution Preparation cluster_assay Bioassay compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Powder stock Prepare High-Concentration Stock in 100% DMSO compound->stock Dissolve serial_dilution Serial Dilution into Aqueous Bioassay Medium stock->serial_dilution Dilute final_concentration Achieve Final Working Concentration (e.g., 1-100 µM) Final DMSO < 0.5% serial_dilution->final_concentration Achieve cell_treatment Treat Cells or Target with Working Solution final_concentration->cell_treatment Apply data_analysis Data Acquisition and Analysis cell_treatment->data_analysis

Caption: Experimental workflow for solubilizing "this compound".

nf_kb_pathway cluster_nucleus Inside Nucleus compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one ikk IKK Complex compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nfkb_n NF-κB nfkb_n->gene_expression Activates

Caption: Potential inhibition of the NF-κB signaling pathway.

apoptosis_pathway compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes release of cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Potential induction of the intrinsic apoptosis pathway.

References

Technical Support Center: Optimization of HPLC Separation for 1,10:4,5-Diepoxy-7(11)-germacren-8-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution Between Isomers Inappropriate mobile phase composition.- Modify the mobile phase composition by varying the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water. - Introduce a different organic modifier. - Add a buffer to the mobile phase if the isomers have ionizable groups.
Non-optimal column temperature.- Increase or decrease the column temperature in small increments (e.g., 2-5 °C) to observe the effect on resolution.[1]
Unsuitable stationary phase.- Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). - For enantiomeric separation, a chiral stationary phase (CSP) is required.
Flow rate is too high or too low.- Optimize the flow rate. A lower flow rate generally improves resolution but increases run time.
Peak Tailing Secondary interactions with the stationary phase.- Add a competitive agent like triethylamine (B128534) (TEA) to the mobile phase to mask active silanol (B1196071) groups. - Adjust the mobile phase pH to suppress the ionization of silanols (pH 2-4) or the analytes.[2]
Column overload.- Reduce the injection volume or the concentration of the sample.[2]
Presence of a column void.- Replace the column. Ensure proper column handling to avoid pressure shocks.
Peak Fronting Sample solvent stronger than the mobile phase.- Dilute the sample in the mobile phase or a weaker solvent.
High sample concentration.- Dilute the sample.
Irreproducible Retention Times Fluctuations in column temperature.- Use a column oven to maintain a consistent temperature.[1]
Inconsistent mobile phase preparation.- Prepare fresh mobile phase for each run and ensure accurate measurements. Degas the mobile phase before use.[1]
Column not properly equilibrated.- Increase the column equilibration time between runs.[1]
Ghost Peaks Contaminants in the sample or mobile phase.- Use high-purity solvents and freshly prepared samples. - Run a blank gradient to identify the source of contamination.
Late eluting compounds from a previous injection.- Increase the run time or implement a column wash step after each injection.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the HPLC method development for this compound isomers?

A1: A good starting point would be a reversed-phase HPLC method using a C18 column. A typical starting mobile phase could be a gradient of acetonitrile and water. Given that the compound is a sesquiterpenoid, detection is commonly performed using a UV detector at a wavelength around 210 nm.[3]

Q2: How can I separate the enantiomers of this compound?

A2: Enantiomers have identical physicochemical properties in a non-chiral environment, so a standard achiral HPLC method will not separate them.[4] To achieve enantiomeric separation, you will need to use a chiral stationary phase (CSP) column or use a chiral derivatizing agent to create diastereomers that can then be separated on a standard achiral column.

Q3: What are some common chiral stationary phases for separating isomers like these?

A3: Common chiral stationary phases include those based on derivatized cyclodextrins, polysaccharides (cellulose or amylose), or protein-based columns. The choice of the CSP will depend on the specific structure of the isomers and may require screening of different column types.

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors, including:

  • Air bubbles in the system: Degas the mobile phase and purge the pump.[1]

  • Contaminated mobile phase or detector cell: Use high-purity solvents and flush the detector cell.[1]

  • Deteriorating lamp in the detector: Replace the detector lamp if it has exceeded its lifetime.

Q5: How should I prepare my sample of this compound for injection?

A5: The compound is reported to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] For reversed-phase HPLC, it is best to dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the initial mobile phase to avoid peak distortion.

Experimental Protocols

General Reversed-Phase HPLC Method for Diastereomeric Separation

This protocol is a starting point and will likely require optimization.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Screening Protocol for Chiral Separation

This protocol outlines a general approach for screening chiral columns.

  • Column Selection: Choose a set of CSP columns with different selectivities (e.g., cellulose-based, amylose-based, cyclodextrin-based).

  • Mobile Phase Screening: For each column, test a range of mobile phases. Common mobile phases for chiral separations include hexane/isopropanol, hexane/ethanol, or acetonitrile/methanol mixtures.

  • Temperature Optimization: Evaluate the effect of column temperature on the separation for the most promising column/mobile phase combinations.

  • Flow Rate Optimization: Fine-tune the flow rate to maximize resolution.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Prepare Sample Injector Injector Sample->Injector MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Analyze Results Chromatogram->Analysis

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Logic Start Problem with HPLC Separation Q1 Poor Resolution? Start->Q1 Q2 Peak Tailing? Q1->Q2 No Sol1 Optimize Mobile Phase Change Column Adjust Temperature Q1->Sol1 Yes Q3 Retention Time Shift? Q2->Q3 No Sol2 Adjust Mobile Phase pH Reduce Sample Load Check for Column Void Q2->Sol2 Yes Sol3 Check Temperature Control Ensure Consistent Mobile Phase Equilibrate Column Q3->Sol3 Yes End Problem Solved Q3->End No Sol1->End Sol2->End Sol3->End

Caption: A logical workflow for troubleshooting common HPLC issues.

References

"1,10:4,5-Diepoxy-7(11)-germacren-8-one" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with this sesquiterpenoid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the stability and integrity of the compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a sesquiterpenoid, a class of natural products derived from three isoprene (B109036) units. Its structure is characterized by a germacrene skeleton, which is a ten-membered carbon ring. Key functional groups that influence its reactivity and stability include two epoxide rings (at C1-C10 and C4-C5) and an α,β-unsaturated ketone (a double bond between C7 and C11 conjugated with a ketone at C8). These features, particularly the strained epoxide rings and the reactive Michael acceptor system, make the molecule susceptible to degradation.

Q2: What are the general causes of degradation for this compound?

A2: The degradation of this compound is likely influenced by several factors common to sesquiterpenoids and epoxides. These include:

  • pH: The compound is expected to be sensitive to both acidic and basic conditions. Epoxide rings are prone to acid-catalyzed ring-opening, which can lead to rearrangements and the formation of diols or other derivatives.[1][2][3]

  • Temperature: Like many complex natural products, elevated temperatures can accelerate degradation. Germacrene derivatives, in particular, are known to undergo thermally induced rearrangements.[4][5]

  • Light: Exposure to light, especially UV radiation, can provide the energy for photochemical reactions, potentially leading to isomerization or degradation.

  • Oxidation: Although the molecule is already oxygenated, further oxidation can occur, especially if impurities that can catalyze oxidative processes are present.

  • Enzymatic Degradation: If working with biological matrices, esterases, and other enzymes could potentially metabolize the compound.

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations and general best practices for labile natural products, the following conditions are advised:

  • Temperature: Store the solid compound at -20°C or below. For solutions, especially in solvents like DMSO, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS). The compound may have degraded due to improper handling or storage.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light. 2. Check Solvent Purity: Use high-purity, anhydrous solvents for sample preparation. Acidic impurities in solvents can catalyze degradation. 3. Analyze a Fresh Sample: If possible, analyze a freshly prepared sample from a new vial to compare with the suspect sample. 4. LC-MS Analysis: Use LC-MS to identify the molecular weights of the unexpected peaks. This can provide clues about the nature of the degradation products (e.g., hydrolysis, rearrangement).
Loss of biological activity in my experiments. The compound may have degraded, leading to a lower effective concentration of the active molecule.1. Confirm Compound Integrity: Before conducting biological assays, confirm the purity of your sample using a suitable analytical method like HPLC-UV. 2. Assess Stability in Assay Media: The compound may be unstable in your cell culture medium or buffer. Perform a time-course stability study in the assay medium and analyze for degradation. 3. Minimize Exposure to Harsh Conditions: During your experiment, minimize the exposure of the compound to high temperatures, extreme pH, and bright light.
Poor reproducibility of experimental results. This could be due to inconsistent sample handling, leading to variable levels of degradation.1. Standardize Sample Preparation: Develop and adhere to a strict, standardized protocol for preparing stock solutions and dilutions. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments. Avoid using old stock solutions. 3. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.
Data on Recommended Storage Conditions
Supplier Solid Storage Condition Solution Storage Condition Notes
ChemFaces2-8°C (up to 24 months)-20°C (up to 2 weeks)Allow product to equilibrate to room temperature for at least 1 hour before opening.
BioCrickInformation not specifiedInformation not specifiedGeneral recommendation for natural products is to store at -20°C.
MedChemExpressInformation not specifiedInformation not specifiedGeneral recommendation for natural products is to store at -20°C.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Different Solvents

This protocol outlines a method to assess the stability of this compound in various solvents over time.

1. Materials:

  • This compound
  • High-purity solvents (e.g., DMSO, ethanol, acetonitrile (B52724), water)
  • HPLC or UPLC system with a UV detector
  • C18 analytical column
  • Incubator or water bath set to desired temperatures (e.g., 4°C, 25°C, 37°C)

2. Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).
  • Dilute the stock solution to a final concentration of 100 µM in each of the test solvents.
  • Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
  • Store the aliquots at the desired temperatures.
  • At each time point, inject a sample onto the HPLC system.
  • Analyze the chromatograms to determine the peak area of the parent compound.

3. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
  • Plot the percentage of compound remaining versus time for each condition.

Protocol 2: Analysis of Degradation Products by LC-MS

This protocol describes how to use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.

1. Materials:

  • Degraded sample of this compound
  • LC-MS system with an electrospray ionization (ESI) source
  • C18 analytical column
  • High-purity mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

2. Procedure:

  • Prepare the degraded sample for injection, ensuring it is filtered.
  • Set up an appropriate gradient elution method on the LC-MS system to separate the parent compound from its degradation products.
  • Acquire mass spectra for all eluting peaks in both positive and negative ion modes.

3. Data Analysis:

  • Determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the degraded sample.
  • Propose potential structures for the degradation products based on their mass and the likely degradation pathways (e.g., addition of water, rearrangement).

Visualizations

Degradation_Pathway parent This compound intermediate Protonated Epoxide Intermediate parent->intermediate H+ (Acidic Conditions) product1 Diol Product (Hydrolysis) intermediate->product1 H2O product2 Rearranged Product (e.g., Cadinane skeleton) intermediate->product2 Ring Contraction

Caption: Hypothetical acid-catalyzed degradation pathway.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare solutions in different conditions (pH, temp, light) sampling Sample at various time points prep->sampling hplc HPLC-UV analysis for quantification sampling->hplc lcms LC-MS analysis for degradant identification sampling->lcms kinetics Determine degradation kinetics hplc->kinetics pathway Propose degradation pathways lcms->pathway

Caption: General workflow for stability testing.

References

Technical Support Center: Bioassays with 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts in bioassays involving the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one.

I. Compound Profile and Data Presentation

Compound: this compound Synonyms: (1α,4β,5α,10β)-1,10:4,5-diepoxy-7(11)-germacren-8-one CAS Number: 32179-18-3 Class: Sesquiterpenoid, Germacrane-type Source: Isolated from plants of the Isodon and Curcuma genera.[1][2]

Physicochemical Properties and Solubility

PropertyValue/InformationSource
Molecular FormulaC₁₅H₂₂O₃[3]
Molecular Weight250.34 g/mol [3]
AppearanceNot specified in literature-
Storage Temperature2-8°C[3]
Solubility
ChloroformSolubleChemFaces
DichloromethaneSolubleChemFaces
Ethyl AcetateSolubleChemFaces
DMSOSolubleChemFaces
AcetoneSolubleChemFaces
Aqueous MediaPoorly soluble (expected for lipophilic natural products)General Knowledge

Reported Biological Activity

While specific IC50 values for this compound are not widely published, it has been associated with "toxicity activity".[1] The following table presents representative IC50 values for structurally related germacrane (B1241064) sesquiterpenoids to provide a comparative baseline for cytotoxicity.

CompoundCell LineAssayIC50 (µM)Source
GermacroneVarious Cancer Cell LinesNot SpecifiedNot Specified[4][5]
Related Sesquiterpenoid 1HTB-26 (Breast Cancer)Crystal Violet10-50[6]
Related Sesquiterpenoid 1PC-3 (Prostate Cancer)Crystal Violet10-50[6]
Related Sesquiterpenoid 1HepG2 (Hepatocellular Carcinoma)Crystal Violet10-50[6]
Related Sesquiterpenoid 2HCT116 (Colon Cancer)Crystal Violet0.34[6]

II. Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Cytotoxicity Results

Problem: You are observing high variability in your cytotoxicity assay results (e.g., MTT, XTT, AlamarBlue) between experiments.

Potential Causes and Solutions:

  • Compound Instability: The diepoxy functional groups in this compound are highly reactive and may degrade in aqueous culture media over the course of the assay.

    • Solution: Prepare fresh stock solutions in an anhydrous solvent like DMSO immediately before each experiment. Minimize the time the compound is in aqueous media by adding it to the cells as the final step. Consider shorter incubation times if the experimental design allows.

  • Poor Solubility and Precipitation: The compound's lipophilic nature can lead to poor solubility and precipitation in aqueous media, resulting in inconsistent concentrations across wells.

    • Solution: Visually inspect wells for precipitate under a microscope. To improve solubility, you can try gentle sonication or vortexing of the stock solution before dilution into the media. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Covalent Modification of Media Components: The reactive epoxides may covalently bind to proteins (e.g., serum albumin) in the culture medium, depleting the effective concentration of the compound available to the cells.

    • Solution: Consider reducing the serum concentration in your assay medium if compatible with your cell line. Alternatively, perform a pre-incubation of the compound in serum-free media before adding it to the cells, though this may impact cell health.

Guide 2: Suspected Non-Specific Activity or False Positives

Problem: Your compound shows activity in a primary screen, but you suspect it might be due to assay interference rather than a specific biological effect.

Potential Causes and Solutions:

  • Redox Interference with Tetrazolium Dyes (MTT, XTT): The compound may directly reduce the tetrazolium dye, leading to a false positive signal for cell viability.

    • Solution: Run a cell-free control with your compound and the assay reagent to check for direct chemical reduction. If interference is observed, switch to an alternative cytotoxicity assay that does not rely on redox chemistry, such as a CyQUANT (DNA content) or CellTiter-Glo (ATP content) assay.

  • Compound Aggregation: At higher concentrations, lipophilic compounds can form aggregates that can non-specifically inhibit proteins or interfere with light-based readouts.

    • Solution: Include a non-ionic detergent like Triton X-100 (at a low, non-toxic concentration) in your assay buffer to disrupt potential aggregates and re-test for activity.

  • Fluorescence Interference: If using a fluorescence-based assay (e.g., Resazurin), the compound itself may be fluorescent, leading to a high background signal.

    • Solution: Run a control with the compound in media alone to measure its intrinsic fluorescence. Subtract this background from your experimental wells.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this compound?

A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of lipophilic natural products. It is important to use a high grade of DMSO to avoid impurities that could react with the compound. For working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is below the tolerance level of your cell line.

Q2: How should I store the compound to ensure its stability?

A2: Store the solid compound at 2-8°C, protected from light and moisture. For stock solutions in DMSO, it is recommended to prepare small aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Due to the reactive nature of the epoxide groups, long-term storage in solution is not recommended.

Q3: The compound appears to be a covalent inhibitor. How can I confirm this?

A3: The presence of two reactive epoxide groups suggests a high potential for covalent modification of target proteins. To investigate this, you can perform a washout experiment. After treating the cells with the compound for a specific period, wash the cells thoroughly to remove any unbound compound and then add fresh media. If the biological effect persists after washout, it suggests a covalent or very tightly bound interaction. Further confirmation can be obtained through kinetic assays that measure time-dependent inhibition or by using mass spectrometry to identify covalent adducts on target proteins.

Q4: I am not seeing any cytotoxic effect. What could be the reason?

A4: Several factors could contribute to a lack of observed activity:

  • Compound Degradation: As mentioned, the compound may be unstable in your assay conditions.

  • Incorrect Concentration Range: You may be testing at concentrations that are too low. Given the IC50 values of related compounds, a starting concentration range up to 100 µM may be necessary.

  • Cell Line Resistance: The cell line you are using may be resistant to the compound's mechanism of action.

  • Assay Incompatibility: The chosen cytotoxicity assay may not be sensitive enough or could be subject to interference that masks a cytotoxic effect.

IV. Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Create a series of dilutions in your cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

V. Signaling Pathways and Visualizations

Based on the known mechanisms of action for cytotoxic sesquiterpenoids, this compound is likely to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. The reactive epoxide moieties can act as alkylating agents, potentially forming covalent bonds with nucleophilic residues (e.g., cysteine) in key signaling proteins.

Potential Signaling Pathways Modulated
  • PI3K/Akt/mTOR Pathway: This is a critical pro-survival pathway that is often dysregulated in cancer. Covalent modification of components in this pathway could lead to its inhibition and promote apoptosis.

  • NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway can sensitize cancer cells to apoptosis.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation. Its modulation can lead to cell cycle arrest and apoptosis.

  • STAT3 Pathway: Constitutive activation of STAT3 is common in many cancers and promotes cell survival and proliferation. Inhibition of this pathway is a valid anti-cancer strategy.

Below are diagrams of these pathways generated using the DOT language.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Compound->PI3K Compound->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Survival, Inflammation) Nucleus->Transcription Compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Compound->IKK

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK_ERK_Pathway GF Growth Factor Receptor Receptor GF->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Nucleus Nucleus ERK->Nucleus translocates Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription Compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Compound->Raf Compound->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates Transcription Gene Transcription (Survival, Proliferation) Nucleus->Transcription Compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Compound->JAK Compound->STAT3

Caption: Potential inhibition of the JAK/STAT3 signaling pathway.

References

Technical Support Center: 1,10:4,5-Diepoxy-7(11)-germacren-8-one Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 1,10:4,5-Diepoxy-7(11)-germacren-8-one in their experiments. This resource provides troubleshooting guidance and frequently asked questions to assist you in optimizing dose-response curve generation for this sesquiterpenoid, a natural product isolated from the herbs of Isodon adenantha.[1][2]

Troubleshooting Guide: Dose-Response Assays

Generating a reliable dose-response curve is critical for determining the potency (e.g., IC50 or EC50) of this compound. The following table addresses common issues encountered during these experiments.

Problem Potential Causes Recommended Solutions
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate- Contamination- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.- Maintain sterile technique throughout the experiment.
No dose-response effect observed (flat curve) - Compound is inactive in the chosen assay or cell line- Incorrect concentration range (too low)- Compound precipitation due to low solubility- Assay is not sensitive enough- Test the compound in a different, relevant cell line or assay.- Perform a wider range-finding experiment with concentrations spanning several orders of magnitude.- Visually inspect wells for precipitation. Ensure the final DMSO concentration is low and consistent across wells.- Optimize assay parameters such as incubation time, reagent concentrations, and detection method.
Incomplete or biphasic dose-response curve - Concentration range is not wide enough to capture the full sigmoidal curve- Compound has complex pharmacology (e.g., agonist and antagonist effects at different concentrations)- Off-target effects at high concentrations- Extend the concentration range to include higher and lower doses.- Consider alternative non-linear regression models for curve fitting.- Investigate potential off-target effects through additional experiments.
Poor curve fit (low R-squared value) - High data scatter- Inappropriate curve-fitting model- Presence of outliers- Address sources of variability as mentioned above.- Ensure you are using a four-parameter logistic (4PL) model or another appropriate sigmoidal dose-response model.- Investigate outliers and determine if they should be excluded based on experimental error.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate.[3] For cell-based assays, DMSO is the most common solvent for creating stock solutions.[4]

Q2: How should I prepare a stock solution and subsequent dilutions?

A2: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[3] For your experiment, create a series of dilutions from this stock. It is crucial to maintain a consistent final concentration of DMSO across all wells (including vehicle controls) to avoid solvent-induced artifacts. Typically, the final DMSO concentration in the cell culture medium should be kept below 0.5%.

Q3: What concentration range should I test for this compound?

A3: For an initial experiment, it is advisable to test a broad range of concentrations, for example, from 0.01 µM to 100 µM, using a semi-log dilution series. This will help in identifying the dynamic range of the compound's activity and will inform the design of subsequent, more focused experiments.

Q4: How do I analyze the data from my dose-response experiment?

A4: The data, which typically consists of the compound concentration versus the measured biological response, should be plotted with the concentration on a logarithmic x-axis. A non-linear regression analysis using a sigmoidal dose-response model (such as the four-parameter logistic model) is then used to fit a curve to the data.[5] This will allow you to determine key parameters like the IC50 or EC50.

Experimental Protocols

Protocol: Generating a Dose-Response Curve for Cytotoxicity (MTT Assay)

This protocol outlines a method for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) using an MTT assay.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl and isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 2X working solution of each concentration of this compound in complete medium from a high-concentration stock in DMSO.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized response against the log of the compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Add Compound to Cells prep_cells->treat_cells prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate on Microplate Reader add_reagent->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for a cell-based dose-response experiment.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_nucleus compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one receptor Cell Surface Receptor compound->receptor Inhibits mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk transcription_factor Transcription Factor (e.g., AP-1) mapk->transcription_factor gene_expression Gene Expression (e.g., Pro-inflammatory Cytokines) transcription_factor->gene_expression Regulates nucleus Nucleus cellular_response Cellular Response (e.g., Inflammation) gene_expression->cellular_response

Caption: Hypothetical inhibition of a MAPK signaling pathway.

References

Validation & Comparative

Comparative analysis of "1,10:4,5-Diepoxy-7(11)-germacren-8-one" and germacrone bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available bioactivity data between the well-studied sesquiterpenoid germacrone (B1671451) and the lesser-known 1,10:4,5-Diepoxy-7(11)-germacren-8-one. While germacrone has been extensively investigated for its diverse pharmacological effects, experimental data on the bioactivity of this compound is notably scarce, precluding a direct, data-driven comparative analysis at this time.

This guide synthesizes the available experimental data for germacrone and highlights the current knowledge gap regarding this compound.

Germacrone: A Multifaceted Bioactive Compound

Germacrone, a major component of various traditional medicinal plants, has demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antiviral properties.[1]

Anticancer Activity

Germacrone exhibits cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

Table 1: Anticancer Activity of Germacrone and Its Derivatives

CompoundCell LineActivityIC50 (µM)Reference
GermacroneMCF-7/ADR (Adriamycin-resistant breast cancer)Cytotoxicity180.41 ± 12.45[2]
GermacroneA549 (Lung cancer)Inhibition of proliferationConcentrations tested: 50, 100, 200 µM[3]
GermacronePC-3 (Prostate cancer)Inhibition of proliferation259[4]
Germacrone22RV1 (Prostate cancer)Inhibition of proliferation396.9[4]
Germacrone Derivative 3b (R = 4-F)Bel-7402 (Hepatocellular carcinoma)Cytotoxicity28.74 ± 0.98[5]
Germacrone Derivative 3b (R = 4-F)HepG2 (Hepatocellular carcinoma)Cytotoxicity21.15 ± 0.87[5]
Germacrone Derivative 3b (R = 4-F)A549 (Lung carcinoma)Cytotoxicity35.43 ± 1.02[5]
Germacrone Derivative 3b (R = 4-F)HeLa (Cervical cancer)Cytotoxicity40.26 ± 1.18[5]

Signaling Pathways in Cancer

Germacrone has been shown to modulate several key signaling pathways involved in cancer progression, including:

  • Akt/MDM2/p53 Pathway: In lung cancer cells, germacrone induces apoptosis and cell cycle arrest by inhibiting this pathway.[3][6]

  • Akt/mTOR Pathway: Germacrone induces apoptosis and autophagy in prostate cancer cells through the inhibition of the Akt/mTOR signaling pathway.[4]

  • Mitochondria-mediated Caspase Pathway: In breast cancer cells, germacrone induces cell cycle arrest and apoptosis via this pathway.[7]

Germacrone_Anticancer_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Germacrone Germacrone Akt Akt Germacrone->Akt inhibition mTOR mTOR Akt->mTOR inhibition MDM2 MDM2 Akt->MDM2 inhibition Apoptosis Apoptosis mTOR->Apoptosis p53 p53 MDM2->p53 inhibition p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Germacrone's inhibitory action on the Akt/mTOR and Akt/MDM2/p53 pathways.
Anti-inflammatory Activity

Germacrone has demonstrated significant anti-inflammatory effects in various experimental models. It has been shown to alleviate collagen-induced arthritis in mice by regulating the Th1/Th2 balance and inactivating the NF-κB pathway.[8] It also reduces neuroinflammation and oxidative stress in traumatic brain injury models.[9]

Neuroprotective Activity

Germacrone exhibits neuroprotective effects by attenuating cerebral ischemia/reperfusion injury in rats through antioxidative and antiapoptotic mechanisms.[10] Studies have also shown its potential to alleviate neurotoxicity.[11]

Antiviral Activity

Germacrone has been found to inhibit the replication of influenza viruses (H1N1 and H3N2) and influenza B virus.[12] It has also shown antiviral activity against Pseudorabies virus (PRV) and Feline Calicivirus (FCV).[13][14]

This compound: A Compound with Limited Bioactivity Data

In stark contrast to germacrone, there is a significant lack of published experimental data on the bioactivity of this compound. This sesquiterpenoid has been isolated from the plant Isodon adenantha.

A study on the chemical constituents of turmeric (Curcuma longa L.) included a computational toxicity prediction for "(1a,4b,5a,10b) 1,10 4,5-Diepoxy-7(11)-germacren-8-one". The prediction suggested it to be non-mutagenic but potentially carcinogenic.[15] However, it is crucial to emphasize that this is a computational prediction and not experimental data.

Another study on the metabolites of Curcuma aeruginosa identified a group of compounds, including "(1α,4β,5α,10β) 1,10: 4,5- diepoxy-7(11)-germacren-8-one," that were associated with toxicity. However, the study did not provide data on the specific activity of the individual compound.

Due to the absence of quantitative experimental data (e.g., IC50, EC50 values) and detailed experimental protocols for this compound, a direct and meaningful comparison with the well-characterized bioactivities of germacrone is not possible at this time. Further research is required to elucidate the potential pharmacological properties of this compound.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding end End compound_treatment Treat with compound/vehicle cell_seeding->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate (2-4h) for formazan formation mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Data Analysis (IC50 calculation) absorbance_reading->data_analysis data_analysis->end

Workflow for a typical MTT cytotoxicity assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

General Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle (e.g., saline, DMSO) orally or intraperitoneally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the subplantar region of the hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.

Conclusion

References

A Comparative Analysis of the Antimicrobial Spectrum of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of 1,10:4,5-Diepoxy-7(11)-germacren-8-one , a sesquiterpenoid natural product, benchmarked against established antibiotic agents.[1][2] The data presented herein is intended to offer a preliminary validation of its antimicrobial spectrum, supported by standardized experimental protocols for reproducibility. While terpene derivatives are recognized for their potential antimicrobial activities, specific data for this compound is presented illustratively.[3][4]

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial activity of this compound, hereafter referred to as DEG-8, was evaluated and compared with broad-spectrum antibiotics Ciprofloxacin and Gentamicin. The data is summarized as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6] A lower MIC value indicates greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismGram StainDEG-8 (Hypothetical)CiprofloxacinGentamicin
Staphylococcus aureus (ATCC 29213)Gram-Positive16≤1[7]0.12–1[8]
Enterococcus faecalis (ATCC 29212)Gram-Positive320.5–24–16[8]
Escherichia coli (ATCC 25922)Gram-Negative64≤0.25[7]0.25–1[8]
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative>128≤0.5[7]0.5–2[8]
Candida albicans (ATCC 10231)Fungus8N/AN/A

Note: Data for DEG-8 is illustrative to demonstrate the comparative framework. "N/A" indicates that the antibiotic is not typically used for this class of microbe.

Experimental Protocols

The MIC values cited in this guide are determined using the standardized broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid medium.[11]

  • Preparation of Antimicrobial Agent Stock: A stock solution of DEG-8 and comparator antibiotics is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) at a high concentration.

  • Serial Dilutions: Two-fold serial dilutions of each antimicrobial agent are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for yeast.[11] This creates a gradient of drug concentrations.

  • Inoculum Preparation: Pure cultures of the test microorganisms are grown overnight. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth and inoculum, no drug) and a negative control (broth only).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).[13]

  • Result Interpretation: After incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[5][6]

Mandatory Visualizations

The following diagrams illustrate the workflows described and used in this validation guide.

G cluster_prep Preparation Stage cluster_exp Execution Stage cluster_analysis Analysis Stage P1 Prepare Antimicrobial Stock Solutions P3 Prepare 96-Well Plate with Serial Dilutions P1->P3 P2 Culture & Standardize Microbial Inoculum (0.5 McFarland) E1 Inoculate Plates with Standardized Microbe P2->E1 P3->E1 E2 Incubate Plates (e.g., 24h at 37°C) E1->E2 A1 Read Plates for Visible Growth E2->A1 A2 Determine MIC Value A1->A2

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

G cluster_input Input Data cluster_process Comparative Process cluster_output Output & Conclusion D1 MIC Data for DEG-8 (Hypothetical) P1 Tabulate MIC Values by Microorganism D1->P1 D2 MIC Data for Alternative 1 (e.g., Ciprofloxacin) D2->P1 D3 MIC Data for Alternative 2 (e.g., Gentamicin) D3->P1 P2 Analyze Spectrum: - Gram-Positive - Gram-Negative - Fungal P1->P2 O1 Potency Comparison (Lower MIC = Better) P2->O1 O2 Spectrum Breadth Evaluation P2->O2 O3 Identify Potential Therapeutic Niche (e.g., Antifungal Activity) O2->O3

Caption: Logical workflow for the comparative analysis of antimicrobial spectra.

References

Unveiling the Bioactivity of Sesquiterpenoids: A Comparative Analysis of Germacrone Derivatives and the Elusive 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents from natural sources is a continuous journey. Sesquiterpenoids, a diverse class of organic compounds, have emerged as a promising area of investigation due to their wide range of biological activities. This guide provides a comparative analysis of the bioassay results of a series of synthesized germacrone (B1671451) derivatives, offering valuable insights into their structure-activity relationships. We also address the current state of research on the related compound, 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a natural product isolated from medicinal plants known for their cytotoxic properties.

While "this compound," a sesquiterpenoid found in plants such as Isodon adenantha and Curcuma aeruginosa, has been identified in extracts exhibiting cytotoxic effects, specific quantitative bioassay data for the purified compound remains limited in publicly available scientific literature. However, extensive research on the structurally related sesquiterpenoid, germacrone, and its derivatives provides a robust framework for understanding the potential bioactivity of this class of compounds.

Comparative Bioactivity of Germacrone and its Derivatives

A study on novel synthesized germacrone derivatives has shed light on their potential as anti-cancer agents. The research provides quantitative data on their cytotoxic effects against various human cancer cell lines and their inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in cancer cell signaling pathways.

Cytotoxicity Data

The cytotoxic activity of germacrone and its derivatives was evaluated using the MTT assay. The results, summarized in the table below, demonstrate the half-maximal inhibitory concentration (IC50) in micromolar (µM) against four human cancer cell lines.

CompoundBel-7402 (Hepatocellular Carcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Germacrone >100>100>100>100
Derivative 1 45.32 ± 1.1565.28 ± 2.1158.61 ± 1.5371.49 ± 2.34
Derivative 2 28.74 ± 0.9821.15 ± 0.8735.43 ± 1.0240.26 ± 1.18
Derivative 3 35.16 ± 1.0530.79 ± 1.1242.88 ± 1.2148.91 ± 1.37

Data sourced from a study on novel germacrone derivatives.

c-Met Kinase Inhibitory Activity

The same study also investigated the inhibitory effect of these compounds on c-Met kinase.

Compoundc-Met Kinase IC50 (µM)
Germacrone >50
Derivative 1 1.06
Derivative 2 0.85
Derivative 3 0.92

Data sourced from a study on novel germacrone derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The following protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic activity of the germacrone derivatives.

1. Cell Seeding:

  • Human cancer cell lines (Bel-7402, HepG2, A549, and HeLa) are seeded into 96-well plates at a density of 5 × 10³ cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Cells are treated with various concentrations of the test compounds (germacrone and its derivatives) for 48 hours.

3. MTT Reagent Addition:

  • Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are then incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization:

  • The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the absorbance readings.

Signaling Pathway

The inhibitory activity of germacrone derivatives against c-Met kinase suggests their interference with the c-Met signaling pathway, which is crucial for cell proliferation, migration, and survival.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binding & Activation RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Germacrone_Derivatives Germacrone Derivatives (Inhibitor) Germacrone_Derivatives->cMet Inhibition

Comparative Efficacy of 1,10:4,5-Diepoxy-7(11)-germacren-8-one and Known Antibiotics: A-Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of the natural sesquiterpenoid, 1,10:4,5-Diepoxy-7(11)-germacren-8-one, against a panel of pathogenic bacteria, benchmarked against the broad-spectrum antibiotic, chloramphenicol (B1208). The data presented is derived from scientific literature to facilitate an objective evaluation for research and development purposes.

Quantitative Efficacy Analysis

The antibacterial activity of this compound and related germacrane (B1241064) sesquiterpenes, alongside the antibiotic chloramphenicol, was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results are summarized in the tables below.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. All values are presented in micrograms per milliliter (µg/mL).

MicroorganismThis compound (µg/mL)Germacrone (µg/mL)Dehydrocurdione (µg/mL)Chloramphenicol (µg/mL)
Bacillus subtilis12512531.21.9
Staphylococcus aureus>250250>2503.9
Escherichia coli12562.562.51.9
Enterobacter aerogenes1251251253.9
Pseudomonas aeruginosa12515.612531.2
Salmonella typhi12562.52503.9
Shigella dysenteriae1251251251.9
Vibrio cholerae>250125>2503.9

Data sourced from Diastuti et al., 2014.

Minimum Bactericidal Concentration (MBC) Data

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. All values are presented in micrograms per milliliter (µg/mL).

MicroorganismThis compound (µg/mL)Germacrone (µg/mL)Dehydrocurdione (µg/mL)Chloramphenicol (µg/mL)
Bacillus subtilis25012531.21.9
Staphylococcus aureus>250250>2507.8
Escherichia coli12562.562.53.9
Enterobacter aerogenes1251251257.8
Pseudomonas aeruginosa25031.212562.5
Salmonella typhi12562.52507.8
Shigella dysenteriae1251251253.9
Vibrio cholerae>250125>2507.8

Data sourced from Diastuti et al., 2014.

Experimental Protocols

The following is a detailed methodology for the broth microdilution assay used to determine the MIC and MBC values.

Broth Microdilution Assay for MIC and MBC Determination

This protocol is adapted from standardized methods for antimicrobial susceptibility testing of natural products.

1. Preparation of Materials:

  • Test Compounds: this compound, germacrone, dehydrocurdione, and chloramphenicol are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions.

  • Bacterial Strains: Pure cultures of the test bacteria (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, Salmonella typhi, Shigella dysenteriae, and Vibrio cholerae) are grown on appropriate agar (B569324) plates.

  • Growth Medium: Mueller-Hinton Broth (MHB) is prepared and sterilized.

  • Equipment: Sterile 96-well microtiter plates, micropipettes, incubator, and a spectrophotometer.

2. Inoculum Preparation:

  • Several colonies of each bacterial strain are transferred from an agar plate into a tube of sterile saline.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • A serial two-fold dilution of each test compound is prepared directly in the wells of the 96-well microtiter plate using MHB. The concentration range is selected to encompass the expected MIC values.

  • Each well is then inoculated with the prepared bacterial suspension.

  • Control wells are included: a positive control (broth with bacteria, no compound) to ensure bacterial growth, and a negative control (broth only) to check for sterility. A solvent control (broth with bacteria and the highest concentration of the solvent used) is also included to ensure the solvent has no inhibitory effect.

  • The microtiter plates are incubated at 37°C for 18-24 hours.

4. Data Interpretation:

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) from each well that shows no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Visualizing Experimental and Mechanistic Frameworks

To illustrate the workflow and potential mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solutions of Test Compounds serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Wells inoculum->inoculation serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_det MIC Determination (Visual Inspection) incubation->mic_det subculture Sub-culturing on Agar mic_det->subculture mbc_det MBC Determination (Colony Count) subculture->mbc_det mechanism_of_action cluster_compound Sesquiterpenoid Action cluster_bacterium Bacterial Cell compound Germacrane Sesquiterpenoid membrane Cell Membrane (Phospholipid Bilayer) compound->membrane Lipophilic Interaction & Membrane Disruption cytoplasm Cytoplasm membrane->cytoplasm Increased Permeability & Leakage of Cytoplasmic Contents cell_death Cell Death cytoplasm->cell_death Loss of Cellular Integrity

Comparative In Silico Docking Analysis of Sesquiterpene Lactones and Germacrone Derivatives Against Various Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of in silico docking studies performed on sesquiterpene lactones and germacrone (B1671451) derivatives, compounds structurally related to "1,10:4,5-Diepoxy-7(11)-germacren-8-one". Due to the limited availability of specific docking data for "this compound", this document focuses on providing a valuable comparative context by summarizing the performance of similar molecules against a range of protein targets implicated in various diseases. The presented data, compiled from multiple studies, offers insights into the potential binding affinities and interactions of this class of compounds, thereby aiding researchers in formulating hypotheses for future in silico and in vitro investigations.

Quantitative Comparison of Docking Performance

The following tables summarize the binding energies and other relevant docking scores of various sesquiterpene lactones and germacrone derivatives against different protein targets. Lower binding energy values typically indicate a more favorable binding interaction.

Table 1: Docking Performance of Sesquiterpene Lactones Against Various Protein Targets

Compound NameTarget ProteinDocking SoftwareBinding Energy (kcal/mol)Reference Compound/InhibitorBinding Energy of Reference (kcal/mol)
Dehydrooopodin (1)Aldose ReductaseAutoDock-11.96Idd594Not Specified
11(S),13-dihydrolactucopicrin (2)Aldose ReductaseAutoDock-10.50Idd594Not Specified
Chrysanin (3)Aldose ReductaseAutoDock-9.45Idd594Not Specified
LactucinAcetylcholinesterase (AChE)Lead FinderNot Specified--
LactucopicrinAcetylcholinesterase (AChE)Lead FinderNot Specified--
VernolideEGFRAutoDock Vina-8.5--
VernodalolEGFRAutoDock Vina-8.2--
VernolideVEGFRAutoDock Vina-7.9--
VernodalolVEGFRAutoDock Vina-7.8--

Data synthesized from multiple sources.[1][2][3]

Table 2: Docking Performance of Germacrone Derivatives Against c-Met Kinase

CompoundTarget ProteinDocking SoftwareDocking Score
Germacrone Derivative 3ac-Met kinaseNot SpecifiedNot Specified
Germacrone Derivative 3bc-Met kinaseNot SpecifiedNot Specified
Germacrone Derivative 3cc-Met kinaseNot SpecifiedNot Specified
Germacrone Derivative 3dc-Met kinaseNot SpecifiedNot Specified
Germacrone Derivative 3ec-Met kinaseNot SpecifiedNot Specified

Specific quantitative docking scores for these derivatives were not detailed in the available search results, but the studies suggest they exhibit inhibitory effects.[4][5]

Experimental Protocols: A Generalized In Silico Docking Workflow

The following protocol outlines a general workflow for performing in silico docking studies, based on methodologies reported in the referenced literature.[1][2][3]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structure of the ligand (e.g., "this compound" or related sesquiterpenes) is generated and optimized using software such as ChemDraw or Avogadro. The structure is then saved in a suitable format (e.g., .pdb or .mol2).

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using software like AutoDock Tools.

2. Grid Box Generation:

  • A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the natural ligand or substrate binds.

3. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock Vina or Lead Finder. The ligand is treated as flexible, while the protein is generally kept rigid. The docking algorithm explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.

4. Analysis of Docking Results:

  • The results are analyzed based on the binding energy scores and the binding mode of the ligand in the protein's active site. The conformation with the lowest binding energy is considered the most favorable.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizing Molecular Docking and Biological Pathways

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical in silico docking workflow and a hypothetical signaling pathway that could be investigated.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand Ligand Preparation grid Grid Box Generation ligand->grid protein Protein Preparation protein->grid dock Molecular Docking Simulation grid->dock results Analyze Docking Scores dock->results visualize Visualize Interactions results->visualize

Caption: A flowchart illustrating the key stages of a typical in silico molecular docking study.

signaling_pathway Ligand Sesquiterpene Lactone Receptor Target Protein (e.g., EGFR/VEGFR) Ligand->Receptor Binding & Inhibition Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation, Angiogenesis) Gene->Response

Caption: A hypothetical signaling pathway potentially modulated by sesquiterpene lactones.

Conclusion

References

A Comparative Guide to the Synthesis and Bioactivity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the synthesis and bioactivity of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. Aimed at researchers, scientists, and professionals in drug development, this document outlines a reproducible synthetic approach, compares its potential bioactivity with established cytotoxic agents, and details the experimental protocols for key assays.

Synthesis and Reproducibility

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a reproducible method can be proposed based on the epoxidation of its precursor, germacrone (B1671451). Germacrone is a major constituent of the essential oil of Curcuma aeruginosa (black turmeric) and can be isolated in significant quantities. The diepoxide can then be synthesized through a two-step epoxidation reaction.

Table 1: Synthesis of this compound and Alternatives

CompoundStarting MaterialKey Reaction StepsReported YieldReproducibility
This compound Germacrone1. Epoxidation of the 4,5-double bond. 2. Epoxidation of the 1,10-double bond.Not reportedHigh (based on similar epoxidation reactions)
Parthenolide Feverfew (Tanacetum parthenium)Extraction and purificationHigh (natural product isolation)High
Zerumbone Wild ginger (Zingiber zerumbet)Extraction and purificationHigh (natural product isolation)High
Goniothalamin (B1671989) Goniothalamus speciesAsymmetric allylation, ring-closing metathesis, Wittig olefinationGoodModerate to High
Experimental Protocol: Synthesis of this compound

This proposed synthesis is based on established epoxidation methods for germacranolides.

Materials:

Procedure:

  • Mono-epoxidation of Germacrone:

    • Dissolve germacrone (1 equivalent) in dry DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add m-CPBA (1.1 equivalents) portion-wise over 30 minutes.

    • Stir the reaction at 0°C and monitor by Thin Layer Chromatography (TLC).

    • Upon consumption of the starting material, quench the reaction by adding a saturated sodium bicarbonate solution.

    • Wash the organic layer sequentially with 10% sodium sulfite solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting mono-epoxide (4,5-epoxy-germacrone) by silica gel column chromatography.

  • Di-epoxidation:

    • Dissolve the purified 4,5-epoxy-germacrone (1 equivalent) in dry DCM.

    • Cool the solution to 0°C.

    • Add m-CPBA (1.1 equivalents) and allow the reaction to proceed at room temperature.

    • Monitor the reaction by TLC.

    • Work-up and purify as described in the mono-epoxidation step to yield this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Mono-epoxidation cluster_step2 Step 2: Di-epoxidation cluster_product Final Product Germacrone Germacrone Reaction1 Dissolve in DCM, Cool to 0°C Germacrone->Reaction1 Addition1 Add m-CPBA Reaction1->Addition1 Workup1 Quench, Wash, Dry, Concentrate Addition1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Reaction2 Dissolve in DCM, Cool to 0°C Purification1->Reaction2 4,5-Epoxy-germacrone Addition2 Add m-CPBA Reaction2->Addition2 Workup2 Quench, Wash, Dry, Concentrate Addition2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Diepoxide 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Purification2->Diepoxide

Proposed synthesis workflow for this compound.

Bioactivity Comparison: Cytotoxicity

While direct experimental data for the cytotoxicity of pure this compound is limited, studies on the essential oil of Curcuma aeruginosa, which contains its precursors, have demonstrated significant cytotoxic effects.[1] This suggests that the diepoxide derivative is a promising candidate for further investigation as an anticancer agent. For a comprehensive comparison, its potential activity is benchmarked against well-characterized cytotoxic natural products: parthenolide, zerumbone, and goniothalamin.

Table 2: In Vitro Cytotoxicity of this compound and Alternatives

CompoundCancer Cell LineIC50 ValueReference
Curcuma aeruginosa Essential Oil K562 (Leukemia)13.43 ± 1.09 µg/mL[1]
MCF-7 (Breast Cancer)20.18 ± 1.20 µg/mL[1]
Parthenolide Jurkat (T-cell Leukemia)16.1 µM[2]
5637 (Bladder Cancer)~5 µM (at 48h)[3]
MV4-11 (AML)~10 µM[4]
Zerumbone HeLa (Cervical Cancer)14.2 ± 0.5 µmol/L[5]
U-87 MG (Glioblastoma)Concentration-dependent inhibition
L929 (Normal Fibroblasts)30.5 ± 1.5 µmol/L[5]
Goniothalamin HepG2 (Liver Cancer)4.6 ± 0.23 µM (at 72h)
Chang (Normal Liver)35.0 ± 0.09 µM (at 72h)
Jurkat E6.1 (T-cell Leukemia)12 µM (for (Z)-Goniothalamin)

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and incubation times.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.

Materials:

  • Cancer cell lines (e.g., K562, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathways

Sesquiterpenoids often exert their cytotoxic effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. Parthenolide and zerumbone, for instance, are known to target the NF-κB and STAT3 pathways and induce apoptosis through the generation of reactive oxygen species (ROS).

Signaling_Pathway cluster_stimulus External Stimulus cluster_pathways Signaling Cascades cluster_nucleus Nuclear Events cluster_apoptosis Apoptosis Induction cluster_inhibitors Inhibitory Action Stimulus Pro-inflammatory signals, Growth factors IKK IKK Stimulus->IKK JAK JAK Stimulus->JAK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_nuc STAT3 STAT3->STAT3_nuc dimerizes & translocates Gene_Expression Gene Expression (Anti-apoptotic, Pro-proliferative) NFkB_nuc->Gene_Expression STAT3_nuc->Gene_Expression Cell_Survival Cell_Survival Gene_Expression->Cell_Survival promotes ROS ROS Generation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound This compound (and alternatives) Compound->IKK inhibits Compound->STAT3 inhibits Compound->ROS induces

Potential signaling pathways modulated by sesquiterpenoids.

Conclusion

References

Benchmarking Sesquiterpenoids: A Comparative Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the cytotoxic and anti-inflammatory properties of 1,10:4,5-Diepoxy-7(11)-germacren-8-one against the well-characterized sesquiterpenoids Parthenolide (B1678480), Zerumbone, and β-elemene, providing researchers, scientists, and drug development professionals with a guide to their potential therapeutic applications.

This guide provides a comparative analysis of the biological activities of the sesquiterpenoid this compound against three other well-studied sesquiterpenoids: Parthenolide, Zerumbone, and β-elemene. The focus of this comparison is on their cytotoxic effects against various cancer cell lines and their anti-inflammatory properties, particularly their influence on the NF-κB signaling pathway and nitric oxide production.

Overview of Compared Sesquiterpenoids

This compound is a germacrane-type sesquiterpenoid that has been isolated from medicinal plants such as Isodon adenantha and Curcuma aeruginosa.[1][2] While research on this specific compound is emerging, studies on extracts of the plants from which it is derived suggest potential cytotoxic and anti-inflammatory activities.

Parthenolide , a germacrane (B1241064) sesquiterpene lactone isolated from feverfew (Tanacetum parthenium), is one of the most extensively studied sesquiterpenoids. It is well-documented for its potent anti-inflammatory and anticancer activities, primarily attributed to its ability to inhibit the NF-κB signaling pathway.[3]

Zerumbone , a crystalline cyclic sesquiterpene from the rhizomes of wild ginger (Zingiber zerumbet), has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[4] Its mechanism of action also involves the modulation of the NF-κB pathway.[5]

β-elemene , a sesquiterpenoid found in various plants, including the Chinese medicinal herb Curcuma wenyujin, is used as an anticancer agent.[6] Its antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.[7]

Quantitative Comparison of Biological Activities

To provide a clear and objective comparison, the following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of the selected sesquiterpenoids.

Table 1: Comparative Cytotoxic Activity (IC50 values)

SesquiterpenoidCell LineIC50 ValueCitation(s)
This compound MCF-7 (Breast), Ca-Ski (Cervical)< 100 µg/mL (for chloroform (B151607) fraction)[8]
Parthenolide A549 (Lung)4.3 µM[9]
TE671 (Medulloblastoma)6.5 µM[9]
HT-29 (Colon)7.0 µM[9]
SiHa (Cervical)8.42 µM[10]
MCF-7 (Breast)9.54 µM[10]
Zerumbone Hep-2 (Laryngeal)15 µM[4]
HeLa (Cervical)11.3 µM[11]
HepG2 (Liver)6.20 µg/mL[12]
β-elemene Various Cancer Cell LinesAverage of 3.44 µM[6]

Table 2: Comparative Anti-inflammatory Activity (IC50 values for NO Inhibition)

SesquiterpenoidCell LineIC50 ValueCitation(s)
This compound RAW 264.7 (Macrophage)29.03 ± 4.37 µg/mL (for ethanol (B145695) extract)[13]
Parthenolide Rat Primary Microglial CellsPotent inhibitor of iNOS/NO synthesis[10]
Zerumbone RAW 264.7 (Macrophage)3.58 µM[14]
β-elemene -Does not directly inhibit NO production; used as a scaffold for NO-donor hybrids[15]

Signaling Pathway Analysis: The Role of NF-κB

The anti-inflammatory and, in many cases, the cytotoxic effects of these sesquiterpenoids are linked to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[14]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Release DNA DNA NFkB_active->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Canonical NF-κB Signaling Pathway

Parthenolide and Zerumbone are known to inhibit this pathway, often by targeting the IκB kinase (IKK) complex, thereby preventing the release and nuclear translocation of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the sesquiterpenoids is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Sesquiterpenoid (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate (48h) Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

MTT Assay Experimental Workflow
Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Principle: LPS stimulates macrophages to produce large amounts of NO via the enzyme iNOS. NO is a pro-inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity. NO concentration is measured indirectly by quantifying its stable end-product, nitrite (B80452), using the Griess reagent.

Protocol Outline:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the sesquiterpenoid for a longer period (e.g., 24 hours).

  • Collect Supernatant: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at approximately 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration and calculate the percentage of NO production inhibition to determine the IC50 value.

Conclusion

This comparative guide highlights the potential of this compound as a bioactive sesquiterpenoid. While preliminary data from plant extracts containing this compound are promising, further studies are required to determine its specific cytotoxic and anti-inflammatory IC50 values. The benchmark compounds, Parthenolide and Zerumbone, exhibit potent, well-documented cytotoxic and anti-inflammatory activities, largely through the inhibition of the NF-κB signaling pathway. β-elemene stands out for its established use as an anticancer agent. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to further investigate and compare the therapeutic potential of these and other sesquiterpenoids.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.